N,N-Diethylpropionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQQFDCCBKROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061493 | |
| Record name | Propanamide, N,N-diethyl- | |
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Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-51-8 | |
| Record name | Diethylpropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethylpropionamide | |
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| Record name | N,N-Diethylpropionamide | |
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| Record name | Propanamide, N,N-diethyl- | |
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| Record name | Propanamide, N,N-diethyl- | |
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| Record name | N,N-Diethyl-propanamide | |
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| Record name | N,N-DIETHYLPROPIONAMIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylpropionamide (DEPA) is a tertiary amide with the chemical formula C₇H₁₅NO. It serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and chemical relationships are visualized using diagrams.
Chemical and Physical Properties
This compound is a clear to pale yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a detailed look at its physical, thermodynamic, and safety characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 1114-51-8 | [1] |
| Appearance | Clear to pale yellow liquid | [1][3] |
| Boiling Point | 191 °C (at 760 mmHg) | [1] |
| 77 °C (at 12 mmHg) | [1][4] | |
| Density | 0.897 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.442 | [4] |
| Water Solubility | 19 g/L at 25 °C | [3] |
| Predicted pKa | -0.41 ± 0.70 | [3][4] |
Thermodynamic Properties
| Property | Value | Source(s) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -10.08 kJ/mol (Joback Calculated) | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -232.86 kJ/mol (Joback Calculated) | [5] |
Safety and Hazards
| Hazard Statement | Classification | Source(s) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [6] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [6] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of diethylamine with propionyl chloride. A detailed experimental protocol based on a similar preparation is as follows:
Reaction Scheme:
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of propionyl chloride to the cooled diethylamine solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
The reaction mixture will contain the product and diethylamine hydrochloride precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any unreacted diethylamine, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to neutralize any remaining acid. Finally, wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound, allowing for both qualitative and quantitative measurements. A typical method would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the propionyl moiety.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Spectroscopic Data
¹H NMR Spectrum
While a detailed spectrum with assigned chemical shifts and coupling constants was not explicitly found in the search results, a typical ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
-
A triplet corresponding to the methyl protons of the propionyl group (CH₃-CH₂-C=O).
-
Two overlapping triplets corresponding to the methyl protons of the two ethyl groups (CH₃-CH₂-N).
-
A quartet corresponding to the methylene protons of the propionyl group (CH₃-CH₂-C=O).
-
Two overlapping quartets corresponding to the methylene protons of the two ethyl groups (CH₃-CH₂-N).
The complexity of the ethyl group signals arises from the restricted rotation around the amide bond, which can make the two ethyl groups magnetically non-equivalent.
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound would be expected to show the following peaks:
-
A peak in the range of 170-175 ppm for the carbonyl carbon (C=O).
-
Peaks for the methylene carbons of the ethyl groups (-CH₂-N).
-
A peak for the methylene carbon of the propionyl group (-CH₂-C=O).
-
Peaks for the methyl carbons of the ethyl groups (CH₃-CH₂-).
-
A peak for the methyl carbon of the propionyl group (CH₃-CH₂-).
Infrared (IR) Spectrum
The IR spectrum of this compound is dominated by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1640 | C=O stretching (amide) |
| ~2870-2970 | C-H stretching (aliphatic) |
| ~1460 | C-H bending (aliphatic) |
Mass Spectrum
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern is characteristic of amides, with a prominent peak resulting from alpha-cleavage. The base peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₂CH₃)]⁺ ion. Other significant fragments may be observed at m/z 100 ([M-C₂H₅]⁺) and m/z 72 ([M-C₃H₅O]⁺).[3][7]
Chemical Reactivity
This compound, as a tertiary amide, exhibits reactivity characteristic of this functional group. The presence of the carbonyl group and the nitrogen atom dictates its chemical behavior.
Hydrolysis
Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfer and elimination of diethylamine (which is protonated to diethylammonium) yields propanoic acid.[8][9]
Base-Catalyzed Hydrolysis:
In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the diethylamide anion, which is a poor leaving group. This step is typically the rate-determining step and requires elevated temperatures. The diethylamide anion then deprotonates the newly formed carboxylic acid.[8][9]
Reduction
Tertiary amides can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reduction with LiAlH₄:
The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the tertiary amine.[1][5]
Applications
This compound is primarily used as a chemical intermediate in organic synthesis.[1] Its structure makes it a valuable building block for the introduction of the N,N-diethylpropionyl group into molecules. This is particularly relevant in the pharmaceutical industry for the synthesis of various drug candidates, including analgesics and anticonvulsants.[3] It also finds use in the materials science sector.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound. The tabulated data on its physical, thermodynamic, and safety properties, along with detailed experimental protocols and spectroscopic information, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its reactivity, particularly its hydrolysis and reduction, is essential for its effective utilization as a chemical intermediate in the synthesis of more complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound [webbook.nist.gov]
- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
N,N-Diethylpropionamide CAS number and molecular formula.
CAS Number: 1114-51-8 Molecular Formula: C₇H₁₅NO
This technical guide provides an in-depth overview of N,N-Diethylpropionamide, a versatile amide that serves as a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, synthesis, reactivity, and safety protocols, presenting data in a clear and accessible format.
Core Chemical and Physical Properties
This compound is a colorless, clear liquid under standard conditions.[1] Its fundamental properties are crucial for its application in various synthetic processes. The compound is classified as an amide and is a significant component in the fine chemical sector, primarily utilized as a building block for more complex molecules.[1]
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1114-51-8 | [2][3] |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 191 °C (at atmospheric pressure) | [1] |
| 77 °C (at 12 mmHg) | [1][4] | |
| Density | 0.897 g/mL (at 25 °C) | [1] |
| Refractive Index (n²⁰/D) | 1.442 | [4] |
Synthesis and Applications
This compound is a valuable intermediate in the synthesis of diverse organic compounds, finding applications in sectors ranging from pharmaceuticals to materials science.[5] It is particularly noted for its role in the preparation of certain analgesics and anticonvulsants.
The logical workflow for a common synthesis of this compound is illustrated below.
Caption: General synthesis scheme for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, illustrating its reactivity as a synthetic intermediate.
α-Chlorination of this compound
This protocol details the synthesis of N,N-Diethyl-2-chloropropionamide from this compound, demonstrating a common transformation of this intermediate.[6]
Experimental Workflow:
Caption: Workflow for the α-chlorination of this compound.
Detailed Methodology: [6]
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0 °C. Add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in dry THF. Continue stirring at -78 °C for an additional 30 minutes to ensure complete enolate formation.
-
Chlorination: To the reaction mixture, add methyl chlorosulfate (1.1 equivalents) at -78 °C. Stir for 30 minutes.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N,N-Diethyl-2-chloropropionamide.
Spectroscopic and Analytical Data
Characterization of this compound is typically achieved through standard spectroscopic methods. A summary of available spectral data is provided below.
| Spectroscopic Data Type | Availability |
| ¹H NMR | Data available |
| ¹³C NMR | Data available |
| Mass Spectrometry (MS) | Data available (Electron Ionization) |
| Infrared (IR) Spectroscopy | Data available |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory to minimize risk.
GHS Hazard Information:
-
Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing vapors or mist.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
References
N,N-Diethylpropionamide: A Comprehensive Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylpropionamide (CAS No. 1114-51-8) is a versatile amide that serves as a key intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential applications, with a particular focus on its role in the pharmaceutical industry. Detailed experimental protocols, data tables for easy comparison, and visualizations of synthetic workflows are presented to support research and development efforts.
Chemical and Physical Properties
This compound is a colorless liquid with a faint odor.[1] It is characterized by the presence of a propionamide group bonded to two ethyl substituents on the nitrogen atom.[1] Its key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 191 °C (at 760 mmHg) | [3] |
| 77 °C (at 12 mmHg) | [4] | |
| Density | 0.897 g/mL at 25 °C | [4] |
| Solubility in Water | 19 g/L at 25 °C | [1] |
| Refractive Index (n²⁰/D) | ~1.442 | [4] |
| Flash Point | 163 °F (72.8 °C) | [4] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of key spectral data is provided in Table 2.
| Technique | Key Data / Observations | Reference |
| ¹H NMR | Data available, consistent with the structure of this compound. | |
| ¹³C NMR | Data available, consistent with the structure of this compound. | |
| Infrared (IR) Spectroscopy | Data available, showing characteristic amide C=O and C-N stretching frequencies. | |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of diethylamine with a suitable propionylating agent, such as propionyl chloride or propionic anhydride. The reaction involves the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of the propionylating agent, followed by the elimination of a leaving group (e.g., chloride).
Experimental Protocol: Synthesis from Propionyl Chloride and Diethylamine
The following is a representative experimental protocol for the synthesis of this compound, adapted from standard organic synthesis procedures for amide formation.
Materials:
-
Propionyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add propionyl chloride (1.05 equivalents) dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Potential Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical sector.[3] It is frequently cited as an intermediate in the production of various drugs, including analgesics and anticonvulsants.[1]
While the direct synthesis pathways for many commercial drugs are proprietary, the prevalence of the propionamide and related amide structures in pharmacologically active molecules underscores the importance of intermediates like this compound. For instance, numerous studies have explored the synthesis and anticonvulsant properties of various N-substituted propionamides and related structures, indicating the value of this chemical motif in the design of novel central nervous system agents. Similarly, the N,N-diethylamide moiety is present in a range of bioactive compounds.
Toxicology and Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid.
-
Acute Toxicity: The LD50 for mice via the intraperitoneal route is 770 mg/kg.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]
-
Precautionary Statements: Standard precautions for handling harmful chemicals should be observed, including wearing appropriate personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding ingestion, inhalation, and skin contact.[5] In case of exposure, it is important to seek medical attention.
For more detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in organic synthesis. Its primary significance lies in its role as a precursor for more complex molecules, particularly within the pharmaceutical industry for the development of analgesics and anticonvulsants. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Physical properties of N,N-Diethylpropionamide, such as boiling point and density.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of N,N-Diethylpropionamide, a significant intermediate in various industrial and pharmaceutical syntheses. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a workflow diagram for physical property characterization.
Core Physical Properties
This compound (CAS No. 1114-51-8) is a colorless, clear liquid at room temperature.[1][2] Its primary physical characteristics are crucial for handling, quality control, and application in synthetic processes.[1]
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 191°C | At atmospheric pressure (760 mmHg)[1][3] |
| 77°C | At reduced pressure (12 mmHg)[1][4][5] | |
| Density | 0.897 g/mL | At 25°C[1][4][5] |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.20 g/mol | [1][6] |
Experimental Protocols
The following sections detail generalized, yet precise, methodologies for the experimental determination of the boiling point and density of liquid amides like this compound.
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Small test tube
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable high-boiling liquid
Procedure:
-
Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the side arm of the tube. The Thiele tube should be filled with mineral oil to a level above the top side arm.
-
Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to allow for even heat distribution via convection currents in the oil.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record Data: Record the temperature at this point. It is advisable to repeat the measurement to ensure accuracy. Also, record the atmospheric pressure, as boiling point is pressure-dependent.
A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_pycnometer).
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+water).
-
The mass of the water is calculated as (m_pycnometer+water - m_pycnometer).
-
The volume of the pycnometer (V_pycnometer) is determined by dividing the mass of the water by the known density of water at that specific temperature.
-
-
Measurement of Sample Density:
-
Empty the pycnometer, clean it with acetone, and ensure it is completely dry.
-
Fill the dry pycnometer with the this compound sample.
-
Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer. Record the mass (m_pycnometer+sample).
-
The mass of the sample is calculated as (m_pycnometer+sample - m_pycnometer).
-
-
Density Calculation:
-
The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Density = (m_pycnometer+sample - m_pycnometer) / V_pycnometer
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound.
Caption: Workflow for Physical Property Determination.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 5. This compound | 1114-51-8 [chemicalbook.com]
- 6. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Solubility of N,N-Diethylpropionamide in water and other solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Diethylpropionamide, a tertiary amide with applications as a chemical intermediate in various manufacturing processes, including pharmaceuticals and advanced materials.[1][2] Understanding its solubility in aqueous and organic solvents is critical for its effective use in synthesis, formulation, and quality control.
Core Physicochemical Properties
This compound (CAS No. 1114-51-8) is a clear, colorless liquid at room temperature.[1][3] Its molecular structure, featuring a polar amide group and nonpolar ethyl and propyl chains, governs its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [3][4][5][6] |
| Molecular Weight | 129.20 g/mol | [3][4][5][6] |
| Density | ~0.897 g/mL at 25°C | [4][7] |
| Boiling Point | 191°C at 760 mmHg; 77°C at 12 mmHg | [1][4][7] |
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | 19 g/L | [3] |
Qualitative Solubility in Organic Solvents
Based on the general principles of "like dissolves like" and the known properties of similar tertiary amides such as N,N-diethylformamide and N,N-dimethylacetamide, this compound is expected to be miscible with a majority of common organic solvents.[8][9] Its polar aprotic nature facilitates interactions with a wide range of organic molecules.
-
High Expected Solubility/Miscibility: Alcohols (e.g., ethanol, methanol), ethers, ketones (e.g., acetone), and other polar aprotic solvents (e.g., dimethylformamide).[8]
-
Lower Expected Solubility: Nonpolar solvents, particularly aliphatic hydrocarbons.[9]
For precise quantification in a specific organic solvent, experimental determination is recommended.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] The following protocol provides a detailed methodology for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated positive displacement pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
Volumetric flasks and other standard laboratory glassware
2. Procedure:
-
Preparation:
-
Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[10] A five-fold excess of the estimated required amount is a good starting point.[11]
-
Add a precisely measured volume of the chosen solvent to the vial.[12]
-
Securely cap the vials to prevent solvent evaporation.[10]
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).[12]
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle.[12]
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.[10]
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.[10]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.[12]
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 1114-51-8 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. scribd.com [scribd.com]
Spectroscopic Data for N,N-Diethylpropionamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethylpropionamide, a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.1 | t | 6H | CH₃ (from two ethyl groups on N) |
| ~1.15 | t | 3H | CH₃ (from propionyl group) |
| ~2.3 | q | 2H | CH₂ (from propionyl group) |
| ~3.3 | q | 4H | CH₂ (from two ethyl groups on N) |
¹³C NMR (Carbon-13 NMR) Data [1][2][3]
| Chemical Shift (δ) ppm | Assignment |
| ~10 | CH₃ (from propionyl group) |
| ~13 | CH₃ (from ethyl groups on N) |
| ~27 | CH₂ (from propionyl group) |
| ~41 | CH₂ (from ethyl groups on N) |
| ~173 | C=O (carbonyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2970 | C-H stretch (alkane) |
| ~1640 | C=O stretch (amide) |
| ~1460 | C-H bend (alkane) |
| ~1270 | C-N stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 129 | [M]⁺ (Molecular ion)[4][5] |
| 100 | [M - C₂H₅]⁺ |
| 72 | [M - C₂H₅CO]⁺ |
| 58 | [CH₃CH₂N=CH₂]⁺ (Base Peak)[4] |
| 57 | [M - C₄H₈O]⁺ |
| 44 | [C₂H₅N]⁺ |
| 29 | [C₂H₅]⁺[4] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[6] For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[6]
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained using the neat liquid. A single drop of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film.
Instrumentation and Data Acquisition: The FTIR spectrum was recorded on a Shimadzu IRAffinity-1 FTIR spectrometer.[7] The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and was automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample was introduced directly into the mass spectrometer via a heated probe. A small amount of the liquid sample was placed in a capillary tube, which was then inserted into the probe.
Instrumentation and Data Acquisition: The mass spectrum was obtained using an electron ionization (EI) source on a time-of-flight (TOF) mass spectrometer.[8][9] The sample was vaporized at an inlet temperature of 200°C. The ionization energy was set to 70 eV.[8] The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.
Data Interpretation Workflows
The following diagrams illustrate the logical workflows for interpreting the spectroscopic data.
Caption: Workflow for NMR spectral interpretation.
Caption: Workflow for IR spectral interpretation.
Caption: Workflow for Mass Spectrometry data interpretation.
References
- 1. This compound(1114-51-8) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. tofwerk.com [tofwerk.com]
Understanding the Mechanism of Action of N,N-Diethylpropionamide: A Technical Overview
Disclaimer: Information regarding the specific mechanism of action and detailed biological effects of N,N-Diethylpropionamide is limited in publicly available scientific literature. A key toxicological study from 1966 indicates a hypotensive effect in mice, but the full details of this study are not readily accessible. Consequently, this document summarizes the available physicochemical data and presents a generalized framework for investigating its potential mechanism of action based on established pharmacological principles.
Introduction
This compound is a chemical compound with the formula C₇H₁₅NO. It is primarily documented as a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals such as analgesics and anticonvulsants.[1] While its role as a building block is established, its pharmacological profile remains largely uncharacterized. A singular toxicological study provides the main insight into its potential biological activity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [2][3][4] |
| Molecular Formula | C₇H₁₅NO | [2][3][4] |
| Molecular Weight | 129.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 77 °C at 12 mmHg | |
| Density | 0.897 g/mL at 25 °C | |
| Solubility in Water | 19 g/L at 25 °C | [1] |
Known Biological Activity and Toxicological Data
The primary piece of evidence for the biological activity of this compound comes from a toxicological study published in 1966 in Dissertationes Pharmaceuticae et Pharmacologicae. This study reported a blood pressure-lowering effect in mice following intraperitoneal administration.
A summary of the available toxicological data is presented in Table 2.
| Parameter | Value | Species | Route of Administration | Reference |
| LD₅₀ | 770 mg/kg | Mouse | Intraperitoneal | [5] |
| Observed Effect | Blood pressure lowering | Mouse | Intraperitoneal | [5] |
The lack of access to the full experimental details of this study prevents a deeper analysis of the dose-response relationship, the time course of the hypotensive effect, and the experimental conditions.
Postulated Mechanism of Action (Hypothetical)
Given the reported hypotensive effect, several general pharmacological mechanisms could be involved. Without specific experimental data, these remain speculative. A potential mechanism for a hypotensive effect could involve the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.
Below is a generalized signaling pathway that could lead to vasodilation. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.
Caption: Hypothetical signaling cascade for vasodilation.
Proposed Experimental Workflow for Investigating Hypotensive Effects
To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a general strategy for such an investigation.
Caption: A general experimental workflow for pharmacological characterization.
Detailed Methodologies (Generalized Protocols)
5.1.1. In Vivo Blood Pressure Measurement in Rodents
-
Objective: To confirm and quantify the hypotensive effect of this compound.
-
Method: Male Wistar rats or C57BL/6 mice would be anesthetized, and a catheter inserted into the carotid artery for direct blood pressure measurement. A second catheter would be placed in the jugular vein for intravenous administration of the test compound. Following a stabilization period, a dose-response curve would be generated by administering increasing concentrations of this compound. Blood pressure and heart rate would be continuously monitored.
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline would be calculated for each dose. An ED₅₀ (the dose that produces 50% of the maximal effect) would be determined.
5.1.2. Isolated Aortic Ring Assay
-
Objective: To determine if this compound has a direct vasodilatory effect on blood vessels.
-
Method: Thoracic aortas would be isolated from euthanized rats or mice and cut into rings. The rings would be mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings would be pre-contracted with phenylephrine or potassium chloride. Cumulative concentrations of this compound would then be added to the bath, and the relaxation response measured isometrically.
-
Data Analysis: The percentage of relaxation relative to the pre-contraction tone would be calculated. An EC₅₀ (the concentration that produces 50% of the maximal relaxation) would be determined.
Conclusion
The available data on the mechanism of action of this compound are sparse. While there is an indication of a hypotensive effect, the underlying molecular targets and signaling pathways have not been elucidated. Further research, following a systematic pharmacological approach as outlined above, is necessary to fully characterize its biological activity and potential as a pharmacological agent. The information provided herein serves as a foundational overview based on the limited accessible literature and general pharmacological principles.
References
- 1. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thennt.com [thennt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Diethylpropionamide: A Technical Guide to Industrial Applications
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylpropionamide (DEPA), a tertiary amide with the chemical formula C₇H₁₅NO, serves as a crucial, yet often overlooked, chemical intermediate in various industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary industrial applications. The document highlights its significant role as a precursor in the synthesis of agrochemicals, particularly the herbicide Napropamide, and explores its potential as a corrosion inhibitor and an intermediate in pharmaceutical manufacturing. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed to enable reproducibility. Furthermore, this guide employs Graphviz diagrams to visually represent synthesis pathways and experimental workflows, offering an accessible yet thorough resource for professionals in chemical research and drug development.
Introduction
This compound, also known as N,N-diethylpropanamide, is a colorless to pale yellow liquid. While not as widely recognized as other industrial amides, DEPA's unique structural characteristics make it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a key intermediate, particularly in the production of fine chemicals for the agrochemical and pharmaceutical industries. This guide aims to consolidate the available technical information on this compound, providing researchers and industry professionals with a detailed understanding of its properties, synthesis, and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for quality control. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1114-51-8 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 191 °C at 760 mmHg | |
| 77 °C at 12 mmHg | ||
| Density | 0.897 g/mL at 25 °C | |
| Refractive Index | ~1.442 at 20 °C | |
| Solubility in Water | 19 g/L at 25 °C |
Synthesis of this compound
The industrial synthesis of this compound can be achieved through two primary routes: the reaction of propionyl chloride with diethylamine or the direct amidation of propionic acid with diethylamine.
Synthesis from Propionyl Chloride and Diethylamine
This is a common and efficient laboratory and industrial method for producing N,N-disubstituted amides. The reaction involves the nucleophilic acyl substitution of propionyl chloride with diethylamine.
A detailed experimental protocol adapted from a general method for N,N-dialkylamide synthesis is as follows:
-
Reaction Setup: A solution of diethylamine (2.2 equivalents) in an appropriate organic solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Addition of Propionyl Chloride: The solution is cooled to a low temperature (e.g., 0-10 °C). Propionyl chloride (1.0 equivalent) is then added dropwise to the stirred diethylamine solution while maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Work-up: The reaction mixture is washed with water to remove diethylamine hydrochloride and any excess diethylamine. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield a product with high purity. A patent for a similar process reports a yield of 89%.
Figure 2: Direct Amidation of Propionic Acid.
Industrial Applications
The primary industrial application of this compound is as a chemical intermediate. Its structure allows for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.
Agrochemicals: Synthesis of Napropamide
The most significant and well-documented industrial use of this compound is as an intermediate in the production of the herbicide Napropamide. Napropamide is a selective systemic herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops.
The synthesis of Napropamide involves the reaction of an this compound derivative with a naphthoxy group. A common route proceeds via the chlorination of this compound to form N,N-diethyl-2-chloropropionamide, which is then reacted with 1-naphthol.
N,N-diethyl-2-chloropropionamide is a key intermediate synthesized from this compound.
-
Experimental Protocol:
-
This compound is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent.
-
The reaction is typically carried out under controlled temperature conditions to prevent side reactions.
-
After the reaction is complete, the product is isolated and purified. A patent describing a similar process for a related compound reports a yield of 93-94%.
-
-
Experimental Protocol:
-
N,N-diethyl-2-chloropropionamide is reacted with 1-naphthol in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent (e.g., acetone, DMF).
-
The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the naphthoxide ion.
-
Upon completion, the reaction mixture is worked up to isolate the crude Napropamide, which is then purified by recrystallization.
-
Figure 3: Synthesis of Napropamide from DEPA.
Potential Application as a Corrosion Inhibitor
Amides, including N,N-disubstituted amides, have been investigated as corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective film that inhibits corrosion.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference(s) |
| N,N-dialkylamides | Mild Steel | Acidic | 70-95 (typical range for similar compounds) | General literature on amide corrosion inhibitors. |
Further research is required to quantify the specific corrosion inhibition performance of this compound under various industrial conditions.
Intermediate in Pharmaceutical Synthesis
This compound is cited as a potential intermediate in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants. The amide functionality can be a stable part of a final active pharmaceutical ingredient (API) or can be a precursor to other functional groups.
While specific, large-scale industrial examples of its use as a direct precursor to a marketed drug are not widely published, its structural motif is present in some local anesthetics and other neurologically active compounds. For instance, the synthesis of some local anesthetics involves the amidation of a substituted aniline with a chloroacetyl chloride derivative, followed by reaction with a dialkylamine. While not a direct use of pre-synthesized DEPA, this highlights the importance of the N,N-diethylamide moiety in this class of drugs.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the industrial production and application of this compound.
Figure 4: Industrial Workflow for DEPA.
Conclusion
This compound is a versatile chemical intermediate with a primary and well-established role in the agrochemical industry as a precursor to the herbicide Napropamide. Its synthesis is achievable through standard amidation reactions, with the route from propionyl chloride and diethylamine being a common and high-yielding method. While its applications as a corrosion inhibitor and a pharmaceutical intermediate are plausible and supported by the general chemical literature on related compounds, specific, large-scale industrial uses in these areas are not as well-documented. This technical guide provides a solid foundation for researchers and professionals working with this compound, detailing its known industrial applications and providing a framework for exploring its potential in other areas. Further research into its quantitative performance as a corrosion inhibitor and its specific roles in the synthesis of active pharmaceutical ingredients would be of significant value.
N,N-Diethylpropionamide: A Technical Guide to Safe Handling, Storage, and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of N,N-Diethylpropionamide (CAS No. 1114-51-8). The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE) recommendations, and emergency protocols. All quantitative data is summarized in tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1] It is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in the pharmaceutical and advanced materials industries.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4][1] |
| Boiling Point | 191 °C at 760 mmHg; 77 °C at 12 mmHg | [2][5] |
| Density | 0.897 g/mL at 25 °C | [2][5] |
| Flash Point | 73 °C (163 °F) | [1][5] |
| Refractive Index | ~1.442 at 20 °C | [5] |
| Water Solubility | 19 g/L at 25 °C | [4] |
| pKa | -0.41 (Predicted) | [4][5] |
Toxicological Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][6] It is moderately toxic by the intraperitoneal route.[4] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[4]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Reference |
| Intraperitoneal | Mouse | LD50: 770 mg/kg | [4][5] |
| Oral | Not specified | Acute toxicity, Category 4 | [4][3] |
| Dermal | Not specified | Acute toxicity, Category 4 | [4][3] |
| Inhalation | Not specified | Acute toxicity, Category 4 | [4][3] |
Experimental Protocols for Toxicity Assessment
While specific experimental reports for this compound are not publicly available, the toxicity data presented would have been generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral, Dermal, and Inhalation Toxicity
The classification of this compound as "Acute toxicity - Category 4" for oral, dermal, and inhalation routes suggests that its toxicity has been evaluated using methods similar to the following OECD guidelines:
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method involves a stepwise procedure with the use of a small number of animals per step.[7][3] The outcome of each step determines the next step, allowing for classification of the substance's toxicity.
-
OECD Test Guideline 402: Acute Dermal Toxicity: This guideline details a procedure where the substance is applied to the clipped skin of animals, typically for a 24-hour period.[8][9][10][11] Observations for signs of toxicity and mortality are made over a 14-day period.[10]
-
OECD Test Guideline 403: Acute Inhalation Toxicity: This method exposes animals to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours).[2][5][12] Animals are then observed for at least 14 days.[2][5]
Intraperitoneal LD50 Determination in Mice
The reported intraperitoneal LD50 of 770 mg/kg in mice would have been determined through a protocol involving the following general steps:
-
Animal Preparation: Healthy, young adult mice of a specific strain and weight range are selected and acclimatized to laboratory conditions.
-
Dose Preparation: The test substance, this compound, is prepared in a suitable vehicle at various concentrations.
-
Administration: Graded doses of the substance are administered via intraperitoneal injection to different groups of animals.
-
Observation: The animals are observed for signs of toxicity and mortality over a specified period, typically up to 14 days.
-
LD50 Calculation: The dose that is lethal to 50% of the animals in a group (LD50) is calculated using statistical methods, such as the Probit analysis.
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166).
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves. Butyl rubber or Viton gloves are generally recommended for their high resistance to a wide range of organic compounds.[10] Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[10]
-
Protective Clothing: A laboratory coat should be worn.[10] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[10]
-
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If engineering controls are not sufficient, a respirator with an appropriate cartridge (e.g., type ABEK (EN 14387)) should be used.
General Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][13]
-
Handle under an inert atmosphere if the material is air-sensitive.
Storage
Proper storage of this compound is essential for maintaining its quality and ensuring safety.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][12] If breathing is difficult, give oxygen.[12] If not breathing, give artificial respiration.[12] Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[12] Seek immediate medical attention.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]
-
Specific Hazards: The substance is a combustible liquid.[1][12] Vapors may be heavier than air and can travel to a source of ignition and flash back.[12] Containers may explode when heated.[12] During a fire, irritating and highly toxic gases may be generated.[12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][12][13]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[8][15] Remove all sources of ignition.[8][12] Wear appropriate personal protective equipment.[8]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[8][12]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[12] Use spark-proof tools.[12]
Visualizations
The following diagrams illustrate logical workflows for handling and emergency procedures related to this compound.
Caption: General Handling Workflow for this compound.
Caption: Accidental Spill Response Workflow.
References
- 1. oecd.org [oecd.org]
- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 14. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 15. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for N,N-Diethylpropionamide as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylpropionamide (DEPA) is a polar aprotic solvent with a variety of potential applications in chemical synthesis. Its properties, including a relatively high boiling point and miscibility with many organic solvents, make it a subject of interest for creating specific reaction environments. This document provides an overview of its physicochemical properties and outlines a general protocol for its use as a solvent, based on its characteristics as a N,N-dialkylamide. While specific documented applications of DEPA as a primary solvent in a wide range of reactions are limited in publicly available literature, its profile suggests suitability for reactions where other polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are employed.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 191 °C at 760 mmHg | [1] |
| 77 °C at 12 mmHg | [1][4] | |
| Density | 0.897 g/mL at 25 °C | [1][4] |
| Solubility in Water | 19 g/L at 25 °C | [3] |
| Refractive Index | ~1.43 - 1.44 | [1] |
Applications in Chemical Synthesis
While detailed protocols for a broad spectrum of reactions using this compound as a solvent are not extensively documented, its nature as a polar aprotic amide solvent suggests its utility in the following types of reactions:
-
Nucleophilic Substitution Reactions: Its polarity can help to solvate cations, potentially enhancing the reactivity of the corresponding anionic nucleophile.
-
Coupling Reactions: In reactions such as Ullmann condensations, polar aprotic solvents are often required to facilitate the dissolution of reactants and catalysts, and to achieve the necessary high reaction temperatures.[5]
-
Polymer Chemistry: As an amide solvent, it could be explored as a medium for polymerization reactions, particularly for polymers that are soluble in such solvents.
It is important to note that this compound is also widely used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[2][5]
Experimental Protocols
Due to the limited specific examples in the literature of this compound as a primary solvent, a general protocol for its use is provided below. This protocol is based on standard practices for handling polar aprotic solvents in moisture-sensitive reactions.
General Protocol for a Moisture-Sensitive Reaction in this compound
Objective: To provide a general workflow for conducting a chemical reaction under anhydrous conditions using this compound as the solvent.
Materials:
-
This compound (anhydrous grade)
-
Reactants and catalysts
-
Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles for transfer of reagents
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 5. WO2009004642A2 - PROCESS FOR MANUFACTURE OF HIGH PURITY D-(-)-N, N-DIETHYL-2-(α- NAPHTHOXY) PROPIONAMIDE - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Synthesis of N,N-Diethylpropionamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the laboratory synthesis of N,N-Diethylpropionamide, a valuable amide intermediate in organic synthesis and pharmaceutical development. Two primary, reliable methods are presented: the reaction of propionyl chloride with diethylamine (Schotten-Baumann conditions) and the direct coupling of propionic acid with diethylamine using a carbodiimide activating agent. These protocols include comprehensive step-by-step instructions, reagent details, safety precautions, purification methods, and characterization data. The information is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.
Introduction
This compound (DEPA) is a tertiary amide with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure consists of a propanoyl group attached to a diethylamino group. The efficient and reproducible synthesis of DEPA is crucial for research and development in these fields. This document outlines two robust and commonly employed synthetic routes.
Chemical Structure:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1114-51-8 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 191 °C at 760 mmHg; 77 °C at 12 mmHg | [3][4] |
| Density | 0.897 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.442 | [3] |
| Solubility | Soluble in water (19 g/L at 25 °C) and common organic solvents. | [2] |
Synthetic Protocols
Two primary methods for the synthesis of this compound are detailed below.
This method is a classic and highly efficient way to form amides from acyl chlorides and amines.[3][5][6] The reaction is typically performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][5]
Reaction Scheme:
CH₃CH₂COCl + (CH₃CH₂)₂NH + NaOH → CH₃CH₂CON(CH₂CH₃)₂ + NaCl + H₂O
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~0.1 mol scale) | Notes |
| Propionyl Chloride | 92.52 | 9.25 g (8.5 mL, 0.1 mol) | Corrosive, handle in a fume hood. |
| Diethylamine | 73.14 | 8.05 g (11.5 mL, 0.11 mol) | Corrosive and flammable. |
| Sodium Hydroxide (NaOH) | 40.00 | ~50 mL of 10% aqueous solution (~0.125 mol) | Corrosive. |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | Organic solvent for reaction and extraction. |
| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M aqueous solution) | For workup to remove excess amine. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | For washing. |
| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | Drying agent. |
| Round-bottom flask (250 mL) | - | 1 | - |
| Addition funnel (100 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
| Separatory funnel (500 mL) | - | 1 | - |
| Rotary evaporator | - | 1 | - |
| Distillation apparatus | - | 1 | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diethylamine (8.05 g, 0.11 mol) in 50 mL of dichloromethane. Cool the flask in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of propionyl chloride (9.25 g, 0.1 mol) in 25 mL of dichloromethane. Transfer this solution to the addition funnel.
-
Reaction: Slowly add the propionyl chloride solution dropwise to the stirred diethylamine solution over 30 minutes. Simultaneously, add the 10% aqueous sodium hydroxide solution dropwise from a second addition funnel (or in portions) to maintain the reaction mixture at a slightly basic pH (pH 8-10, check with pH paper). Ensure the temperature is maintained below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove any unreacted diethylamine.
-
50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at approximately 77 °C at 12 mmHg.[3]
Table 3: Expected Yield and Purity for Protocol 1
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
This method avoids the use of the highly reactive and moisture-sensitive propionyl chloride by activating the carboxylic acid in situ with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Scheme:
CH₃CH₂COOH + (CH₃CH₂)₂NH + Coupling Agent → CH₃CH₂CON(CH₂CH₃)₂ + Byproducts
Table 4: Reagents and Materials for Protocol 2 (using EDC)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~0.05 mol scale) | Notes |
| Propionic Acid | 74.08 | 3.7 g (3.7 mL, 0.05 mol) | Corrosive. |
| Diethylamine | 73.14 | 4.0 g (5.7 mL, 0.055 mol) | Corrosive and flammable. |
| EDC (EDAC) | 191.70 | 10.5 g (0.055 mol) | Moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.3 g (catalytic amount) | Toxic. |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | Solvent. |
| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M aqueous solution) | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | For washing. |
| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | Drying agent. |
| Round-bottom flask (250 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
| Separatory funnel (500 mL) | - | 1 | - |
| Rotary evaporator | - | 1 | - |
| Distillation apparatus | - | 1 | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve propionic acid (3.7 g, 0.05 mol), diethylamine (4.0 g, 0.055 mol), and DMAP (0.3 g) in 100 mL of dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Coupling Agent: Add EDC (10.5 g, 0.055 mol) to the cooled solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Workup: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl.
-
50 mL of saturated NaHCO₃ solution.
-
50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation as described in Protocol 1.
Table 5: Expected Yield and Purity for Protocol 2
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
Characterization
The synthesized this compound can be characterized using standard analytical techniques.
Table 6: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.10-1.20 (m, 9H, 2 x NCH₂CH₃ and C(=O)CH₂CH₃ ), 2.25 (q, J=7.6 Hz, 2H, C(=O)CH₂ CH₃), 3.25-3.40 (m, 4H, 2 x NCH₂ CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 10.1, 13.1, 14.3, 27.2, 40.1, 41.8, 173.0 |
| IR (neat, cm⁻¹) | ~2970 (C-H stretch), ~1645 (C=O stretch, amide I band) |
| Mass Spectrometry (EI) | m/z (%): 129 (M⁺), 100, 72, 58, 57 |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Propionyl chloride is highly corrosive and reacts violently with water.
-
Diethylamine is corrosive, flammable, and has a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Diagrams
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis via the Schotten-Baumann reaction.
References
Application of N,N-Diethylpropionamide in Pharmaceutical Intermediate Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Properties and Potential as a Pharmaceutical Intermediate
N,N-Diethylpropionamide is a colorless liquid with a molecular formula of C7H15NO.[1] Its structure, featuring a disubstituted amide group, makes it a versatile synthon in organic chemistry. Amide functionalities are prevalent in a vast array of pharmaceutical compounds, and N,N-disubstituted amides, in particular, can offer advantages such as increased stability and the ability to fine-tune steric and electronic properties of a molecule.
Despite its potential, a thorough search of scientific databases and patent literature did not yield specific, well-documented examples of this compound being used as a direct precursor in the synthesis of a named pharmaceutical intermediate. The information available is general in nature, pointing to its role as a versatile building block without detailing specific reaction pathways, conditions, or yields in a pharmaceutical context.
Challenges in Fulfilling the Request for Detailed Application Notes
The creation of detailed application notes, experimental protocols, quantitative data tables, and process diagrams requires a foundation of established and documented chemical transformations. The absence of such specific information for this compound in the context of pharmaceutical intermediate synthesis presents a significant challenge.
The initial intent was to provide:
-
Detailed Application Notes: Showcasing specific instances of its use in synthesizing key pharmaceutical intermediates.
-
Quantitative Data Tables: Summarizing yields, purity, and other relevant metrics from specific reactions.
-
Experimental Protocols: Providing step-by-step methodologies for key synthetic transformations involving this compound.
-
Visual Diagrams: Illustrating reaction pathways and experimental workflows.
However, without concrete, published examples of reactions where this compound is a key reactant in the synthesis of a known pharmaceutical intermediate, the generation of this detailed and practical content is not feasible. The use of this specific compound may be proprietary and contained within internal company documents, or it may be a less common intermediate than more established alternatives.
General Synthetic Utility of Tertiary Amides
While specific data for this compound is lacking, the broader class of tertiary amides is known to participate in several types of reactions that are valuable in pharmaceutical synthesis. These include, but are not limited to:
-
Reduction to Amines: Tertiary amides can be reduced to the corresponding tertiary amines, which are common functional groups in active pharmaceutical ingredients.
-
Vilsmeier-Haack Reaction: While typically employing N,N-dimethylformamide, other N,N-disubstituted amides can potentially be used to generate Vilsmeier reagents for the formylation of activated aromatic and heterocyclic compounds, which are important pharmaceutical scaffolds.
-
Alpha-Functionalization: The protons on the carbon alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new functional groups.
-
Grignard and Organolithium Reactions: Tertiary amides can react with organometallic reagents to form ketones after acidic workup.
Below is a generalized workflow for the potential alpha-functionalization of a tertiary amide like this compound, which is a common strategy in organic synthesis.
References
N,N-Diethylpropionamide: A Versatile Reagent in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N-Diethylpropionamide, a tertiary amide with the chemical formula C₇H₁₅NO, serves as a valuable and versatile reagent in organic synthesis. Its unique structural features and reactivity make it a key building block in the preparation of a variety of organic molecules, ranging from halogenated intermediates to potentially bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic chemistry, aimed at professionals in research, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 191 °C (at 760 mmHg) | [2] |
| 77 °C (at 12 mmHg) | [3] | |
| Density | 0.897 g/mL at 25 °C | [2] |
| Solubility | Soluble in water and most organic solvents. | [2] |
Applications in Organic Synthesis
This compound is primarily utilized as a chemical intermediate in multi-step synthetic sequences.[4] Its amide functionality allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[4]
α-Halogenation: Synthesis of α-Halo Amides
One of the key applications of this compound is its use as a substrate for α-halogenation, providing access to valuable α-halo amide intermediates. These intermediates are versatile building blocks for the synthesis of a variety of compounds, including potential pharmaceutical agents.
Experimental Protocol: α-Chlorination of this compound
This protocol details the synthesis of N,N-Diethyl-2-chloropropionamide via the α-chlorination of this compound. The reaction proceeds through the formation of a lithium enolate, which is then quenched with an electrophilic chlorine source.
Reaction Scheme:
A schematic of the α-chlorination of this compound.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl chloroformate (ClCOOMe)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or nitrogen gas supply
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (2 mL) and diisopropylamine (170 μL, 1.2 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (690 μL, 1.6 M in hexanes, 1.1 eq.) to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1 mmol) in anhydrous THF (2 mL) to the LDA solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the enolate.
-
-
Chlorination:
-
To the enolate solution at -78 °C, slowly add methyl chloroformate (100 μL, 1.1 eq.).
-
Continue stirring at -78 °C for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N,N-Diethyl-2-chloropropionamide.
-
Quantitative Data for α-Chlorination:
| Parameter | Value |
| Reactant | This compound (1 mmol) |
| Base | LDA (1.1 eq.) |
| Solvent | THF/Hexanes |
| Temperature | -78 °C |
| Reaction Time | 1 hour |
| Yield | Not explicitly reported, but this is a standard and generally efficient transformation. |
Experimental Workflow:
Workflow for the synthesis of N,N-Diethyl-2-chloropropionamide.
Potential Role in Directed Ortho-Metalation (DoM)
The amide functional group is known to act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of an aromatic ring through coordination with an organolithium reagent. While specific literature detailing the directed ortho-metalation of an aromatic substrate bearing an this compound moiety was not found, the general principle suggests its potential in this synthetic strategy. This would involve the introduction of an this compound group onto an aromatic ring, followed by ortho-lithiation and subsequent reaction with an electrophile.
Logical Relationship for a Hypothetical DoM Strategy:
A logical workflow for a potential DoM application.
Use in the Synthesis of Bioactive Molecules
Potential as a Corrosion Inhibitor
Amides and other nitrogen-containing organic compounds are known to act as corrosion inhibitors for metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective layer that inhibits the corrosion process. While the general principle is established, specific quantitative data on the corrosion inhibition efficiency of this compound is not widely reported in the literature. Further research in this area could quantify its effectiveness and optimize its application as a corrosion inhibitor.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for more complex molecules. Its application in α-halogenation is well-documented, providing a reliable route to α-halo amide intermediates. While its potential in directed ortho-metalation and as a building block for bioactive molecules is significant, more specific research and published protocols are needed to fully exploit its capabilities. Furthermore, quantitative studies on its corrosion inhibition properties would be beneficial for its application in materials science. The protocols and information provided herein serve as a foundation for researchers to explore and expand the synthetic utility of this compound.
References
Techniques for the Purification of N,N-Diethylpropionamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of N,N-Diethylpropionamide, a key intermediate in various industrial and pharmaceutical syntheses. The following sections outline three common purification techniques: vacuum distillation, column chromatography, and recrystallization. These protocols are designed to guide researchers in obtaining high-purity this compound, suitable for demanding applications.
Introduction
This compound is a tertiary amide commonly synthesized by the reaction of propionyl chloride with diethylamine. The crude product from this synthesis typically contains unreacted starting materials, diethylamine hydrochloride (formed as a byproduct), and potentially other side-products. The presence of these impurities can interfere with subsequent reactions and compromise the quality of the final product. Therefore, effective purification is a critical step in its preparation. This guide details robust methods to achieve high purity of this compound.
Data Presentation: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point (atm) | 191 °C | [2] |
| Boiling Point (reduced pressure) | 77 °C at 12 mmHg | [1] |
| Density | 0.897 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.442 | [1] |
Potential Impurities in Crude this compound
The primary impurities depend on the synthetic route. For the common synthesis from propionyl chloride and diethylamine, the following impurities are expected:
-
Diethylamine: Unreacted starting material. It is a volatile and basic liquid.
-
Propionyl Chloride: Unreacted starting material. It is a corrosive and volatile liquid that reacts with water.
-
Diethylamine Hydrochloride: A salt formed as a byproduct of the reaction. It is a solid and is typically removed during the initial work-up.[3]
-
Water: Can be introduced during the work-up procedure.
Purification Techniques: Experimental Protocols
Vacuum Distillation
Application Note: Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and other components with significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition at high temperatures.[4] This method is ideal for large-scale purification.
Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head or Vigreux column
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle with a stirrer
-
Vacuum pump with a trap
-
Manometer
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material.
-
Slowly turn on the vacuum pump and allow the pressure to stabilize. Aim for a pressure of approximately 12 mmHg.[4]
-
Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation. The first fraction to distill will likely be any residual volatile solvents or impurities.
-
The main fraction of this compound should distill at approximately 77 °C at 12 mmHg.[1] Collect this fraction in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
The purified this compound is in the receiving flask.
-
Column Chromatography
Application Note: Column chromatography is a versatile technique for purifying this compound, particularly for separating it from impurities with similar boiling points but different polarities. Silica gel is a common stationary phase for the purification of amides.[6] A mobile phase of hexane and ethyl acetate is a good starting point, with the polarity being adjusted to achieve optimal separation.[7]
Protocol: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a test solvent system. Start with a low polarity mixture such as 9:1 hexane:ethyl acetate and gradually increase the polarity (e.g., 4:1, 2:1).
-
The ideal mobile phase will give the this compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Recrystallization
Application Note: Recrystallization is a suitable technique for the purification of solid amides, or in this case, for a liquid that can be induced to crystallize, often as a salt. Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, this technique can be applied if the amide is first converted to a solid derivative (e.g., a salt with a strong acid) and then recrystallized. Alternatively, if the crude product contains solid impurities, recrystallization can be used to purify the solid impurity away from the liquid product. For the purpose of providing a general protocol for amides, a standard recrystallization procedure is outlined below, which would be applicable if a solid derivative of this compound were prepared.
Protocol: Recrystallization of an Amide
Materials:
-
Crude solid amide derivative
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Common solvents for amides include ethanol, acetone, acetonitrile, and mixtures such as diethyl ether-methanol.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
References
- 1. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reactions Involving N,N-Diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key reactions involving N,N-Diethylpropionamide. This document includes detailed protocols, data tables for easy comparison of reaction parameters, and visualizations of reaction workflows. This compound is a versatile chemical intermediate used in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3]
Overview of this compound
This compound (CAS No. 1114-51-8) is a colorless liquid that serves as a valuable building block in organic synthesis.[1][3] Its chemical structure, featuring a tertiary amide group, allows for a variety of chemical transformations. It is commonly used as a precursor in the synthesis of pharmaceuticals, including analgesics and anticonvulsants, as well as in the production of herbicides.[1][4]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [5] |
| Appearance | Colorless clear liquid[1] |
| Boiling Point | 77 °C at 12 mmHg[6] |
| Density | 0.897 g/mL at 25 °C[6] |
| Solubility in Water | 19 g/L at 25 °C[1] |
Key Reactions and Experimental Protocols
This section details the experimental setup for three key reactions involving this compound: its synthesis, its use in α-chlorination, and its reduction to the corresponding amine.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of diethylamine with propionyl chloride. This is a standard method for amide formation.[]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve diethylamine (2.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the stirred solution of diethylamine via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Wash the reaction mixture with water to remove diethylamine hydrochloride.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Quantitative Data for this compound Synthesis (Representative):
| Parameter | Value |
| Reactants | Propionyl chloride, Diethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | >90% |
Workflow for the Synthesis of this compound:
References
Analytical Methods for the Detection of N,N-Diethylpropionamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of N,N-Diethylpropionamide. The methods described herein are essential for quality control, pharmacokinetic analysis, and safety assessment in various stages of drug development and research. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity and selectivity for the analysis of this compound in diverse matrices.
Introduction
This compound (DEPA), also known as N,N-Diethylpropanamide, is a chemical intermediate used in the synthesis of various organic compounds. Its detection and quantification are critical to ensure the purity of starting materials, monitor reaction progress, and assess potential exposure in toxicological studies. This guide offers detailed methodologies for its analysis in both simple and complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectra.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of amides, which can be expected for this compound with a validated method.
| Parameter | Typical Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocol: GC-MS Analysis
This protocol outlines the analysis of this compound in a liquid sample.
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., N,N-Diethyl-m-toluamide or a deuterated analog)
-
GC-grade solvents: Dichloromethane, Methanol, Ethyl acetate
-
Anhydrous sodium sulfate
-
Sample vials with PTFE-lined septa
2.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the aqueous sample in a glass tube, add a known amount of the internal standard solution.
-
Add 2 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
2.2.3. Instrumental Parameters
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Quantification Ions (m/z): To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions).
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method with UV detection is appropriate.
Quantitative Data Summary
The following table presents typical quantitative data for the HPLC analysis of amides, which can be expected for this compound with a validated method.
| Parameter | Typical Value |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol: HPLC-UV Analysis
This protocol describes the analysis of this compound in a pharmaceutical formulation.
3.2.1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
3.2.2. Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution to a known volume to achieve a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.3. Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 200-220 nm for amides).
-
Injection Volume: 10 µL.
Method Validation
Both the GC-MS and HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS and HPLC methods outlined in this document provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reproducible data for research, development, and quality control purposes.
The Role of N,N-Diethylpropionamide in the Synthesis of Analgesics and Anticonvulsants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylpropionamide, a versatile chemical intermediate, holds significant potential in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anticonvulsant properties. Its inherent chemical structure, featuring a reactive propionamide moiety, allows for a range of chemical modifications, making it a valuable building block in the design and development of novel therapeutic agents. This document provides detailed application notes and experimental protocols to illustrate the utility of this compound in the synthesis of bioactive molecules.
Introduction
This compound (DEPA) is a tertiary amide that can serve as a precursor to a variety of functionalized molecules. A key synthetic strategy involves the functionalization at the α-carbon position (the carbon atom adjacent to the carbonyl group). Halogenation at this position, followed by nucleophilic substitution, opens a pathway to a diverse array of derivatives with potential pharmacological activity. This approach is particularly relevant for the synthesis of compounds containing a propanamide backbone, a structural motif present in several known anticonvulsant and analgesic drugs.
Application Note 1: Synthesis of α-Substituted this compound Derivatives as Potential Anticonvulsants
This application note describes a general two-step synthetic pathway for the preparation of α-substituted this compound derivatives, which are analogues of known anticonvulsant agents. The core strategy involves the α-bromination of this compound followed by a nucleophilic substitution reaction.
Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for α-substituted this compound derivatives.
Experimental Protocols
Step 1: Synthesis of N,N-Diethyl-2-bromopropanamide
This protocol describes the α-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N-diethyl-2-bromopropanamide.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of α-Substituted this compound Derivative
This protocol describes the nucleophilic substitution of the bromo-intermediate with a suitable nucleophile.
Materials:
-
N,N-Diethyl-2-bromopropanamide (from Step 1)
-
Nucleophile (e.g., a primary or secondary amine, or a heterocyclic compound) (1.2 eq)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) as a base (1.5 eq)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N,N-diethyl-2-bromopropanamide (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere.
-
Add the desired nucleophile (1.2 eq) and the base (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetonitrile, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of α-substituted this compound derivatives based on literature for similar reactions.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) | Reference Reaction Type |
| 1. α-Bromination | This compound, NBS, BPO | N,N-Diethyl-2-bromopropanamide | 60-80 | >95 | Free radical bromination of amides |
| 2. Nucleophilic Substitution | N,N-Diethyl-2-bromopropanamide, Primary/Secondary Amine | α-Amino-N,N-diethylpropionamide derivative | 50-90 | >98 | SN2 reaction of α-haloamides with amines |
| 2. Nucleophilic Substitution | N,N-Diethyl-2-bromopropanamide, Heterocycle (e.g., Imidazole) | α-Heterocyclic-N,N-diethylpropionamide derivative | 70-95 | >98 | N-alkylation of heterocycles with α-haloamides |
Application Note 2: Potential Role in the Synthesis of Fentanyl Analogues
While not a direct precursor in the classical synthesis of Fentanyl, the propionamide moiety is a key structural feature of this potent analgesic and its analogues. This compound could potentially be utilized in the development of novel Fentanyl analogues through multi-step synthetic routes. For instance, it could be modified to introduce the necessary piperidine ring and N-phenyl group.
Logical Workflow for Investigating Novel Analgesics
Caption: Workflow for the development of novel analgesics from this compound.
Signaling Pathways of Resulting Drug Classes
The synthesized anticonvulsant and analgesic compounds are expected to interact with various signaling pathways in the central nervous system.
Potential Anticonvulsant Mechanisms
Many anticonvulsant drugs exert their effects by modulating neuronal excitability. Amide-containing anticonvulsants often target voltage-gated ion channels or enhance inhibitory neurotransmission.
Caption: Potential mechanisms of action for amide-based anticonvulsants.
Potential Analgesic Mechanisms
Analgesics, particularly opioids and their analogues, primarily act on opioid receptors in the central and peripheral nervous systems to produce pain relief.
Safe Disposal of N,N-Diethylpropionamide Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of N,N-Diethylpropionamide (CAS No. 1114-51-8) waste. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection. All procedures should be conducted in accordance with local, state, and federal regulations.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1] A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 1114-51-8[1][2] |
| Molecular Formula | C7H15NO[1] |
| Molecular Weight | 129.2 g/mol |
| Appearance | Colorless clear liquid[1] |
| Boiling Point | 77 °C at 12 mmHg[2] |
| Density | 0.897 g/mL at 25 °C[2] |
| Flash Point | 163 °F |
| Solubility in Water | 19 g/L at 25 °C[1] |
Hazard Assessment
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[1]
Quantitative Toxicity Data:
| Parameter | Value | Species | Route |
| LD50 | 770 mg/kg[1][2][4] | Mouse | Intraperitoneal |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. The original product container can be used if it is in good condition.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or acids.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed when not in use.
Disposal Protocols
The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal facility. On-site treatment is not recommended without specialized equipment and permits.
Protocol for Small Quantity Laboratory Waste
This protocol is intended for the accumulation and preparation of small quantities of this compound waste for pickup by a certified hazardous waste contractor.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (as per Section 3.0)
-
Fume hood
Procedure:
-
Container Preparation: Obtain a clean, dry, and appropriate hazardous waste container. Label it clearly with "Hazardous Waste" and "this compound".
-
Waste Collection: In a fume hood, carefully transfer the this compound waste into the designated container. Avoid splashing.
-
Container Sealing: Securely cap the container immediately after adding waste. Do not leave funnels in the container.
-
Storage: Store the container in a designated satellite accumulation area that is in a well-ventilated and secure location.
-
Log Sheet: Maintain a log sheet near the waste container to record the amount of waste added and the date.
-
Arrange for Pickup: Once the container is full, or on a regular schedule, arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Protocol for Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
Procedure:
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
-
Container Defacing: Completely remove or deface the original product label.
-
Disposal: Dispose of the triple-rinsed and defaced container in accordance with institutional guidelines for non-hazardous laboratory glassware or plastic.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Method Selection Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local regulations. It is the responsibility of the waste generator to ensure full compliance.
References
Application Notes and Protocols: N,N-Diethylpropionamide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylpropionamide (DEPA), a tertiary amide with the CAS number 1114-51-8, is a significant compound in the field of organic chemistry.[1] While extensive literature search reveals that this compound is not typically employed as a catalyst, ligand, or solvent in catalytic reactions, its primary role is as a versatile chemical building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3]
These application notes focus on the catalytic synthesis of this compound itself, a key reaction for researchers and professionals who require this important intermediate. Modern catalytic methods for amide bond formation are highlighted as greener, more atom-economical alternatives to classical synthetic routes.[4][5]
Catalytic Synthesis of this compound
The direct catalytic amidation of carboxylic acids with amines is an area of intensive research, aiming to replace less efficient methods that require stoichiometric activating agents and produce significant waste.[4][6] The synthesis of this compound from propionic acid and diethylamine is a prime example of this sustainable approach, with the sole byproduct being water.[4]
Various catalytic systems have been developed for direct amidation, generally falling into categories such as those based on boron, or metals like titanium and zirconium.[7][8]
General Reaction Scheme:
Comparison of Catalytic Systems for Direct Amidation
The following table summarizes common catalyst types used for direct catalytic amidation, which can be applied to the synthesis of this compound.
| Catalyst System | Catalyst Examples | Typical Reaction Conditions | Advantages & Considerations |
| Boric Acid Derivatives | Boric acid, Arylboronic acids, B(OCH₂CF₃)₃ | High temperatures (100-180 °C), often with azeotropic water removal (e.g., Dean-Stark trap).[4][7] | Low cost, low toxicity, and readily available. The reaction mechanism can involve the concerted action of multiple boron atoms.[6] |
| Group (IV) Metals | Ti(OiPr)₄, ZrCl₄, Zr(acac)₄ | Moderate to high temperatures (80-150 °C), often under inert atmosphere.[8] | Highly efficient and can be used in lower catalyst loadings. Sensitive to air and moisture.[8] |
| Rare-Earth Metals | Lanthanide complexes | Variable, often requiring specific ligands. | High catalytic activity, but catalysts are generally more expensive and less available. |
Experimental Protocols
Protocol 1: Boric Acid-Catalyzed Synthesis of this compound
This protocol is a representative example of a direct amidation reaction using a simple and environmentally benign catalyst.
Materials:
-
Propionic acid
-
Diethylamine
-
Boric Acid (catalyst)
-
Toluene (solvent)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark apparatus
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add propionic acid (1.0 eq), toluene (to create a 0.5 M solution), and boric acid (5 mol%).
-
Addition of Amine: While stirring, slowly add diethylamine (1.1 eq) to the mixture. An initial exothermic reaction may be observed as an ammonium salt forms.[4]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by using analytical techniques such as GC-MS or TLC. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[9]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the catalytic synthesis of this compound and its subsequent use as a chemical intermediate.
Caption: General workflow for the catalytic synthesis of this compound.
Caption: this compound as an intermediate in synthesis.
Role as a Chemical Intermediate
This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules.[1][2] Its amide functionality can undergo several chemical transformations, making it a versatile precursor in multi-step syntheses, particularly within the pharmaceutical industry for creating analgesics and anticonvulsants.[3] Researchers in drug development can utilize DEPA to introduce the propionamide moiety into larger scaffolds, which may be crucial for biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 5. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. diva-portal.org [diva-portal.org]
- 9. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethylpropionamide
Welcome to the technical support center for the synthesis of N,N-Diethylpropionamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the acylation of diethylamine with propionyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of diethylamine on the carbonyl carbon of propionyl chloride, leading to the formation of the amide and hydrochloric acid as a byproduct.[1][2][3][4] To neutralize the HCl generated, a base is typically added.
Q2: Why is a base necessary in this reaction?
A2: The reaction between propionyl chloride and diethylamine produces one equivalent of hydrochloric acid (HCl).[5] Diethylamine is a base and will react with the generated HCl to form diethylammonium chloride. This salt formation consumes the amine reactant, preventing it from reacting with propionyl chloride and thereby reducing the yield.[6][7] By adding a non-nucleophilic base (like triethylamine or aqueous sodium hydroxide), the HCl is neutralized, allowing the diethylamine to be available for the primary reaction.[3][8]
Q3: What are some common side reactions to be aware of?
A3: A primary side reaction is the hydrolysis of the starting material, propionyl chloride. Propionyl chloride is highly reactive and will readily react with any moisture present to form propionic acid and HCl.[5] This not only consumes the acylating agent but also introduces an impurity that can be challenging to separate from the final product. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials (propionyl chloride and diethylamine) and the appearance of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Propionyl Chloride: Presence of water in the reaction. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Base: The generated HCl is quenching the diethylamine. | - Use at least two equivalents of diethylamine (one to react and one to act as the base) or add an additional non-nucleophilic base like triethylamine or pyridine.[6][7] | |
| 3. Low Reaction Temperature: The reaction rate is too slow. | - While the initial addition of propionyl chloride should be done at a low temperature to control the exothermic reaction, the reaction may need to be gently warmed to proceed to completion. A typical temperature range is 40-80°C. | |
| Product is Contaminated with a Carboxylic Acid Impurity | Hydrolysis of Propionyl Chloride: As mentioned above, this leads to the formation of propionic acid. | - During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like propionic acid and any remaining HCl. |
| Difficulty Separating the Product from Diethylammonium Chloride | Formation of Amine Salt: The byproduct diethylammonium chloride can sometimes be difficult to separate. | - After the reaction is complete, add water to the reaction mixture to dissolve the diethylammonium chloride. The this compound can then be extracted into an organic solvent. |
| Product is an Oil and Difficult to Purify | Inherent Physical Properties: this compound is a liquid at room temperature. | - Purification is typically achieved by vacuum distillation. Ensure your vacuum source is reliable to achieve the necessary low pressure for distillation at a reasonable temperature, which helps to prevent thermal decomposition. |
Experimental Protocols
Synthesis of this compound via Propionyl Chloride and Diethylamine
This protocol is adapted from analogous preparations of N,N-dialkylamides.
Materials:
-
Propionyl chloride
-
Diethylamine
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (2.0 equivalents) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath.
-
Addition of Propionyl Chloride: Dissolve propionyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel. Add the propionyl chloride solution dropwise to the stirred diethylamine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. gauthmath.com [gauthmath.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved If propionyl chloride is added to one equivalent of | Chegg.com [chegg.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of N,N-Diethylpropionamide
Welcome to the technical support center for the synthesis of N,N-Diethylpropionamide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions. Our aim is to help you improve the yield and purity of your this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (<50%) in Propionyl Chloride Method | Incomplete Reaction: The reaction between propionyl chloride and diethylamine produces hydrochloric acid (HCl) as a byproduct. This HCl reacts with the basic diethylamine to form diethylammonium chloride, rendering it unreactive and stalling the reaction. If only one equivalent of diethylamine is used, the theoretical maximum yield is 50%. | Stoichiometry Adjustment: Use at least two equivalents of diethylamine for every one equivalent of propionyl chloride. One equivalent will react to form the amide, while the second equivalent acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Alternatively, use one equivalent of diethylamine and at least one equivalent of another base, such as triethylamine or aqueous sodium hydroxide (Schotten-Baumann conditions), to neutralize the HCl.[1] |
| Reaction Fails to Go to Completion (Propionic Acid Method) | Inefficient Coupling Agent Activation: The carboxylic acid may not be effectively activated by the coupling agent (e.g., DCC, EDC). This can be due to moisture in the reagents or solvent, or an inappropriate choice of coupling agent or additives. | Optimize Coupling Conditions: Ensure all reagents and solvents are anhydrous. Consider adding a coupling additive like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) when using carbodiimide coupling agents like EDC, as this can improve efficiency.[2][3] |
| Formation of Side Products | Side Reaction with Solvent or Impurities: The acylating agent (propionyl chloride or activated propionic acid) can react with nucleophilic impurities in the solvent or starting materials. Hydrolysis: Presence of water can hydrolyze the propionyl chloride back to propionic acid, reducing the amount of acylating agent available. | Use High-Purity, Anhydrous Reagents and Solvents: Ensure all materials are of high purity and are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering. |
| Product is Difficult to Purify | Formation of Emulsions During Workup: The presence of salts and the amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. Similar Boiling Points of Product and Impurities: High-boiling impurities can be difficult to separate from the product by distillation. | Improved Workup and Purification: To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. For purification, fractional distillation under reduced pressure is often effective for separating compounds with close boiling points.[4][5][6] |
| Product Loss During Purification | Decomposition at High Temperatures: this compound has a relatively high boiling point at atmospheric pressure. Prolonged heating during distillation can lead to decomposition. | Vacuum Distillation: Purify the product by distillation under reduced pressure. This lowers the boiling point, minimizing the risk of thermal decomposition.[7][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct method is the reaction of propionyl chloride with diethylamine . An alternative route involves the coupling of propionic acid with diethylamine using a coupling agent such as a carbodiimide (e.g., DCC or EDC). A third, less common method, is the transamidation of an ethyl propionate with diethylamine, which often requires high temperatures and pressures.
Q2: Why is the Schotten-Baumann reaction recommended for the synthesis from propionyl chloride?
A2: The Schotten-Baumann reaction utilizes a two-phase system (an organic solvent and an aqueous base, typically sodium hydroxide) to efficiently synthesize amides from acyl chlorides and amines.[7][4][6][8][9] The aqueous base neutralizes the hydrochloric acid byproduct as it is formed, preventing the protonation and deactivation of the amine reactant. This allows for the use of stoichiometric amounts of the amine and generally leads to high yields.
Q3: What is the role of a coupling agent in the synthesis from propionic acid?
A3: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid group of propionic acid, making it more susceptible to nucleophilic attack by diethylamine.[10][2][3][11] This allows for the formation of the amide bond under milder conditions than direct thermal condensation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5: Propionyl chloride and coupling agents like EDC can be corrosive and moisture-sensitive. Diethylamine is a flammable and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Reactions involving propionyl chloride should be conducted under anhydrous conditions and with careful control of the reaction temperature, as the reaction with diethylamine is exothermic.
Experimental Protocols
Method 1: Synthesis from Propionyl Chloride and Diethylamine (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Reagents:
-
Propionyl chloride
-
Diethylamine
-
Dichloromethane (or another suitable organic solvent)
-
1 M Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 eq) dropwise to the stirred solution of diethylamine.
-
Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain a basic pH (around 8-10).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess diethylamine), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: Synthesis from Propionic Acid and Diethylamine using EDC
Reagents:
-
Propionic acid
-
Diethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)[2][3]
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve propionic acid (1.0 eq) and EDC HCl (1.1 eq) in anhydrous DMF or DCM.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethylamine (1.1 eq) to the reaction mixture. If the diethylamine is used as its hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of N,N-dialkylamides, which can serve as a reference for optimizing this compound synthesis.
| Synthesis Method | Reactants | Base/Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Schotten-Baumann | Propionyl chloride, Diethylamine | Aq. NaOH | Dichloromethane/Water | 0 to RT | 1 - 3 | 85 - 95 |
| Amidation | Propionyl chloride, Diethylamine (2 eq.) | - | Dichloromethane | 0 to RT | 1 - 3 | 80 - 90 |
| Carbodiimide Coupling | Propionic acid, Diethylamine | EDC HCl | Dichloromethane | 0 to RT | 12 - 18 | 75 - 90 |
Visualizations
Experimental Workflow for Yield Optimization
The following diagram illustrates a general workflow for optimizing the yield of this compound synthesis.
Caption: A workflow diagram for optimizing the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 4. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. chemedx.org [chemedx.org]
- 7. Purification [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmchemsci.com [jmchemsci.com]
Identifying and removing impurities from N,N-Diethylpropionamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethylpropionamide. The information is designed to help identify and remove impurities encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product has a strong amine-like odor. | Presence of residual diethylamine. | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and extract the diethylamine into the aqueous phase. - Perform fractional distillation under reduced pressure. |
| Product is acidic and has a sharp, unpleasant odor. | Hydrolysis of the amide to propanoic acid. | - Wash the product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the carboxylic acid. - Follow with a water wash and drying over a suitable agent (e.g., anhydrous magnesium sulfate). |
| Product appears discolored (yellow or brown). | - Thermal decomposition during synthesis or purification. - Presence of colored impurities from starting materials. | - Use a lower distillation temperature under a higher vacuum. - Consider purification by column chromatography. - Treat a solution of the product with activated carbon before filtration and solvent removal. |
| Broad peaks or multiple peaks observed in GC-MS or HPLC analysis. | - Presence of multiple impurities. - Inappropriate analytical method parameters. | - Identify the impurities by their mass spectra or retention times and select the appropriate purification method. - Optimize the GC or HPLC method (e.g., temperature gradient, mobile phase composition). |
| Low yield after purification. | - Inefficient extraction or washing steps. - Loss of product during distillation or chromatography. - Product is partially soluble in the washing solutions. | - Ensure complete phase separation during extractions. - Minimize the number of transfer steps. - Use minimal amounts of cold solvent for washing crystals if recrystallizing. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in commercially available or synthesized this compound?
Common impurities often stem from the synthesis process and subsequent handling. These can include:
-
Unreacted starting materials: Depending on the synthetic route, this may include propionyl chloride, propanoic acid, or diethylamine.
-
Hydrolysis products: this compound can hydrolyze to form diethylamine and propanoic acid, especially in the presence of acid or base and water.[1]
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic method used.
-
Solvent residues: Residual solvents from the reaction or purification steps.
2. How can I identify the impurities in my sample of this compound?
Several analytical techniques can be employed for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile impurities. The mass spectrum of each impurity can be compared to library data for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate non-volatile impurities and can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present. Characteristic peaks for common impurities like diethylamine and propanoic acid can be identified.
-
Infrared (IR) Spectroscopy: While less specific for identifying individual impurities, IR can indicate the presence of functional groups that are not part of the this compound structure, such as the broad O-H stretch of a carboxylic acid.
3. What is the most effective general method for purifying this compound?
For a liquid product like this compound, fractional distillation under reduced pressure is often the most effective method for removing impurities with different boiling points.[2][3] this compound has a boiling point of approximately 77 °C at 12 mmHg.[4]
4. When should I use column chromatography to purify this compound?
Column chromatography is particularly useful when:
-
Impurities have boiling points very close to that of this compound, making distillation ineffective.
-
The impurities are non-volatile or thermally sensitive.
-
A very high degree of purity is required.
For tertiary amides, silica gel is a common stationary phase, with elution typically carried out using a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
5. Can this compound be purified by recrystallization?
As this compound is a liquid at room temperature, recrystallization is not a standard purification method.[4] However, if solid derivatives are prepared, recrystallization could be employed for their purification.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and boiling chips into the round-bottom flask.
-
Slowly apply vacuum, reducing the pressure to approximately 12 mmHg.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
Collect the main fraction of this compound at its boiling point under the applied pressure (approximately 77 °C at 12 mmHg).[4]
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general method for analyzing the purity of this compound by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium with a constant flow rate.
-
Injection Mode: Split injection.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 30-300.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the data according to the specified conditions.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks.
-
Examine the mass spectrum of each peak to identify the components. The mass spectrum of this compound can be compared to library data for confirmation.[5]
Visualizations
Caption: Workflow for Impurity Identification and Removal.
Caption: Logical Relationships Between Impurity Type and Purification Method.
References
Troubleshooting unexpected results in reactions with N,N-Diethylpropionamide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethylpropionamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless to almost colorless clear liquid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Boiling Point | 77 °C at 12 mmHg | [2] |
| Density | 0.897 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.442 | [2] |
| Solubility in Water | 19 g/L at 25 °C | [2] |
Q2: What are the primary applications of this compound in research and industry?
A2: this compound serves as a versatile chemical building block and intermediate in organic synthesis. It is commonly used in the pharmaceutical industry for the synthesis of various drug candidates, including analgesics and anticonvulsants.[2][3] Its structure allows for a range of chemical transformations, making it a valuable component in the creation of more complex organic molecules.[3]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide for Unexpected Results
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired product in my reaction with this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no product yield in reactions with this compound can stem from several factors, primarily related to the inherent stability of the amide bond and potential side reactions.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The amide bond in this compound is relatively stable and may require forcing conditions to react.
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor for product formation and potential decomposition.
-
Extend Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Use of Activating Agents: For reactions where this compound is a substrate, consider the use of an activating agent to enhance its reactivity.
-
-
Hydrolysis of this compound: The presence of water and acidic or basic conditions can lead to the hydrolysis of this compound to propionic acid and diethylamine, especially at elevated temperatures. This consumes your starting material and introduces impurities.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If possible, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
-
Reagent Degradation: The reagents intended to react with this compound may have degraded.
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If using highly reactive species like organolithium reagents, titrate them before use to determine their exact concentration.
-
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing unexpected byproducts alongside my target molecule. How can I identify and minimize them?
A: The formation of byproducts is a common challenge. Understanding the potential side reactions of this compound is key to troubleshooting.
Common Side Reactions and Byproducts:
-
Hydrolysis Products: As mentioned, propionic acid and diethylamine are common byproducts resulting from hydrolysis.
-
Identification: These can often be detected by GC-MS or by their characteristic signals in ¹H and ¹³C NMR spectroscopy. The acidic nature of propionic acid can also be observed during aqueous workup.
-
Minimization: Employ stringent anhydrous and neutral reaction conditions.
-
-
Side Reactions with Strong Nucleophiles (e.g., Organolithium Reagents): When reacting this compound with strong nucleophiles like organolithium reagents to form ketones, over-addition can occur, leading to the formation of tertiary alcohols.[4]
-
Identification: The tertiary alcohol can be identified by the absence of a ketone carbonyl stretch in the IR spectrum and the presence of a hydroxyl group signal in the ¹H NMR spectrum.
-
Minimization:
-
Control Stoichiometry: Use a precise amount of the organolithium reagent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent.
-
Slow Addition: Add the organolithium reagent dropwise to the reaction mixture to avoid localized high concentrations.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in reactions involving this compound.
References
Technical Support Center: Optimization of N,N-Diethylpropionamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Diethylpropionamide. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthetic methods are provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially scalable methods for synthesizing this compound are:
-
From Propionyl Chloride and Diethylamine (Schotten-Baumann Reaction): This is a widely used method involving the acylation of diethylamine with propionyl chloride.[1][2][3][4][5][6][7][8] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5][6][7][8]
-
From Propionic Acid and Diethylamine using Coupling Agents: This method involves the direct condensation of propionic acid and diethylamine using a coupling agent to activate the carboxylic acid.[1][2][9][10] Common coupling agents include carbodiimides like EDC or DCC, and uronium salts like HATU.[1][2][9][10]
Q2: How do I choose between the acid chloride and the coupling agent method?
A2: The choice of method depends on several factors:
-
Reagent Availability and Cost: Propionyl chloride is often more readily available and less expensive than specialized coupling agents.
-
Substrate Sensitivity: If your starting materials are sensitive to the harsh conditions or byproducts of the acid chloride method (e.g., presence of acid-sensitive functional groups), a milder approach using coupling agents is preferable.
-
Byproduct and Purification: The Schotten-Baumann reaction produces hydrochloride salts that need to be removed, which can sometimes complicate purification. Coupling agents also generate byproducts (e.g., ureas from carbodiimides) that require specific workup procedures for removal.[9]
Q3: What is the role of the base in the Schotten-Baumann reaction for this compound synthesis?
A3: The base plays a crucial role in the Schotten-Baumann reaction by:
-
Neutralizing HCl: It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction between the acyl chloride and the amine.[3][4][7][8]
-
Driving the Equilibrium: By removing the HCl, the base shifts the reaction equilibrium towards the formation of the amide product, thereby increasing the yield.[2][7][8]
-
Preventing Protonation: It prevents the protonation of the amine starting material, which would render it non-nucleophilic and unable to react with the acid chloride.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the consumption of the starting materials (diethylamine and propionyl chloride) and the appearance of the this compound product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to monitor the formation of the product and identify any potential side products.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Ensure that propionyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous diethylamine and solvents. |
| Inefficient Reaction Conditions | Optimize the reaction temperature. For the Schotten-Baumann reaction, the reaction is often exothermic and may require initial cooling.[] For coupling agent-mediated reactions, the temperature may need to be adjusted based on the specific agent used. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC or LC-MS until the limiting reagent is consumed. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Common side reactions include the hydrolysis of propionyl chloride. Ensure the reaction is carried out under anhydrous conditions. |
| Inefficient Purification | Loss of product during workup and purification can significantly lower the isolated yield. Optimize the extraction and distillation or chromatography conditions. |
Product Contamination and Purification Issues
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Optimize the stoichiometry of the reactants. A slight excess of one reagent may be used to ensure the complete conversion of the other. Perform an aqueous wash during workup to remove water-soluble starting materials and byproducts. |
| Formation of Diethylammonium Chloride | In the Schotten-Baumann reaction, the hydrochloride salt of diethylamine is a common byproduct. This can be removed by washing the organic layer with water or a mild aqueous base solution during the workup. |
| Hydrolysis of Propionyl Chloride | If propionyl chloride is exposed to water, it will hydrolyze to propionic acid. This can be removed by washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate). |
| Co-elution during Chromatography | If the product and impurities have similar polarities, they may co-elute during column chromatography. Experiment with different solvent systems (eluents) to achieve better separation. |
| Decomposition during Distillation | This compound has a relatively high boiling point. To avoid decomposition, purification by vacuum distillation is recommended.[12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Propionyl chloride
-
Diethylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using HATU as a Coupling Agent
Materials:
-
Propionic acid
-
Diethylamine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve propionic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add diethylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until LC-MS analysis shows complete conversion of the starting materials.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Optimization of Reaction Conditions for Schotten-Baumann Synthesis of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 2 | 85 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 2 | 78 |
| 3 | NaOH (aq) (1.5) | Toluene | 0 to RT | 3 | 75 |
| 4 | Triethylamine (1.2) | THF | 0 to RT | 2 | 82 |
| 5 | Triethylamine (1.2) | DCM | RT | 2 | 80 (exothermic) |
Table 2: Optimization of Coupling Agents for this compound Synthesis
| Entry | Coupling Agent (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (2.0) | DMF | RT | 3 | 92 |
| 2 | HBTU (1.1) | DIPEA (2.0) | DMF | RT | 4 | 88 |
| 3 | EDC (1.2) / HOBt (1.0) | DIPEA (2.0) | DCM | RT | 6 | 85 |
| 4 | DCC (1.1) | None | DCM | RT | 12 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. collegedunia.com [collegedunia.com]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0583685B1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 13. How To [chem.rochester.edu]
Degradation pathways of N,N-Diethylpropionamide and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N,N-Diethylpropionamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, photodegradation.
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Hydrolysis: The amide bond in this compound can be cleaved under both acidic and basic conditions to yield propionic acid and diethylamine. This is often the most significant degradation pathway in aqueous solutions.
-
Oxidation: The ethyl groups attached to the nitrogen atom are susceptible to oxidation, which can lead to the formation of N-de-ethylated products and other oxidative degradants. The tertiary amine nitrogen itself can also be oxidized to form an N-oxide.
-
Photodegradation: Although aliphatic amides are generally less sensitive to light than aromatic compounds, exposure to high-energy UV light can potentially lead to the formation of radical species and subsequent degradation products.
Q2: What are the optimal storage conditions to minimize degradation of this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is advisable. It should be kept away from strong acids, bases, and oxidizing agents.
Q3: I am observing an unexpected peak in my chromatogram when analyzing this compound. What could it be?
A3: An unexpected peak could be a degradation product. The most common degradants are propionic acid and diethylamine resulting from hydrolysis. Other possibilities include mono-ethylpropionamide (from N-de-ethylation) or this compound N-oxide (from oxidation). To identify the peak, it is recommended to perform co-injection with standards of the suspected degradation products or to use mass spectrometry (MS) for identification.
Q4: Can I use antioxidants to prevent the degradation of this compound in my formulation?
A4: Yes, for formulations where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Hindered phenolic antioxidants, such as butylated hydroxytoluene (BHT), or hindered amine light stabilizers (HALS) can be effective in preventing oxidative degradation.[2] The choice and concentration of the antioxidant should be optimized for your specific formulation and application.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an aqueous formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | 1. Measure the pH of your formulation. 2. Adjust the pH to be near neutral (pH 6-8). 3. If possible, consider reformulating in a non-aqueous solvent. | Potency loss is significantly reduced. |
| Microbial Contamination | 1. Test the formulation for microbial growth. 2. If positive, add a suitable antimicrobial preservative. | Potency is maintained over time. |
Issue 2: Appearance of coloration (yellowing) in the this compound sample over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Ensure the container is tightly sealed and consider purging with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store the sample protected from light. 3. If in a formulation, consider adding an antioxidant. | The sample remains colorless for a longer period. |
| Photodegradation | 1. Store the sample in an amber or opaque container. 2. Minimize exposure to light during handling. | The sample remains colorless. |
Degradation Pathways and Prevention
The primary degradation pathways of this compound are hydrolysis and oxidation. Understanding these pathways is crucial for developing stable formulations and ensuring accurate experimental results.
Hydrolytic Degradation
Hydrolysis of the amide bond is a common degradation route for this compound, especially in aqueous solutions. This reaction is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
The primary products of hydrolysis are propionic acid and diethylamine.
Oxidative Degradation
Oxidation can occur at the nitrogen atom or the α-carbons of the ethyl groups.
-
N-Oxidation: The tertiary amine nitrogen can be oxidized to form this compound N-oxide.
-
N-Dealkylation: Oxidative removal of one of the ethyl groups can lead to the formation of N-ethylpropionamide and acetaldehyde.
Photodegradation
While less common for aliphatic amides, exposure to UV light can initiate radical reactions, leading to a complex mixture of degradation products.
Quantitative Data Summary
The following tables summarize hypothetical degradation data for this compound under various stress conditions, based on typical results from forced degradation studies.[3][4][5]
Table 1: Hydrolytic Degradation of this compound (1 mg/mL in aqueous solution) after 24 hours.
| Condition | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 15.2 | Propionic Acid, Diethylamine |
| Water (pH 7) | 60 | 1.5 | Propionic Acid, Diethylamine |
| 0.1 M NaOH | 60 | 25.8 | Propionic Acid, Diethylamine |
Table 2: Oxidative Degradation of this compound (1 mg/mL in 50:50 Acetonitrile:Water) after 24 hours.
| Condition | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂ | 25 | 8.7 | This compound N-oxide, N-Ethylpropionamide |
| 10% H₂O₂ | 25 | 22.1 | This compound N-oxide, N-Ethylpropionamide |
Table 3: Photodegradation of this compound (1 mg/mL in Methanol).
| Light Source | Exposure | % Degradation |
| UV Lamp (254 nm) | 24 hours | 5.3 |
| Xenon Lamp (ICH Q1B) | 1.2 million lux hours | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the drug in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol describes a generic stability-indicating HPLC method suitable for separating this compound from its potential degradation products. Method optimization and validation are required for specific applications.[6][7][8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic for identifying unknown chromatographic peaks.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Stabilizing N,N-Diethylpropionamide for long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of N,N-Diethylpropionamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in Appearance (e.g., color development, precipitate formation) | 1. Oxidative Degradation: Exposure to air (oxygen) and/or light. 2. Hydrolysis: Presence of moisture leading to the formation of propionic acid and diethylamine. 3. Contamination: Introduction of impurities during handling. | 1. Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen). 2. Store in an amber or opaque container to protect from light. 3. Ensure the compound is stored in a tightly sealed container in a desiccator to minimize moisture exposure. 4. Re-purify the material if necessary. |
| Decrease in pH of the solution | Hydrolysis: Formation of propionic acid, an acidic degradation product. | 1. Confirm the pH change using a calibrated pH meter. 2. Quantify the extent of degradation using HPLC (see Experimental Protocols). 3. If hydrolysis is confirmed, consider using an aprotic solvent for formulations if appropriate for the application. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation: Presence of hydrolysis or oxidation products. | 1. Identify the degradation products using mass spectrometry (MS) coupled with chromatography. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Review storage conditions to identify the likely cause of degradation. |
| Loss of Potency or Altered Reactivity | Significant Degradation: A substantial portion of the this compound has degraded. | 1. Quantify the purity of the stored material using a validated analytical method (e.g., HPLC with a reference standard). 2. If the purity is below the required specification, the material should be discarded or re-purified. 3. Implement stricter storage and handling procedures for future batches. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound for long-term stability?
A1: For long-term storage, this compound should be stored at room temperature in a tightly sealed, opaque or amber container to protect it from light and moisture.[1][2] The storage area should be cool, dry, and well-ventilated.[3][4] To further minimize degradation, especially from oxidation, consider purging the container's headspace with an inert gas like argon or nitrogen before sealing.
Q2: What are the primary degradation pathways for this compound?
A2: As a tertiary amide, the most likely degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be cleaved by water, especially in the presence of acidic or basic conditions, to yield propionic acid and diethylamine.[5][6]
-
Oxidation: While generally stable to oxidation, prolonged exposure to strong oxidizing agents or atmospheric oxygen, potentially accelerated by light or heat, can lead to degradation. Tertiary amines, which are structurally similar to the diethylamino group, can be susceptible to oxidation.[7][8]
Q3: Are there any recommended stabilizers or antioxidants for this compound?
Q4: How can I detect and quantify the degradation of this compound?
A4: The most common method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated. This method would separate the intact this compound from its degradation products, allowing for accurate quantification of purity and degradation. Gas Chromatography (GC) can also be a suitable technique.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not widely published, many organic compounds are susceptible to degradation upon exposure to UV or visible light. It is a standard precautionary measure to store such chemicals in light-resistant (amber or opaque) containers to prevent potential photolytic degradation.[9]
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11][12][13]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/square meter.
-
Analyze the sample after exposure.
-
Analysis: Analyze all samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
HPLC Method for Purity Assessment
Objective: To quantify the purity of this compound and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Relationship between storage conditions and stability.
References
- 1. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 2. This compound | 1114-51-8 [chemicalbook.com]
- 3. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. -NovaBioassays [novabioassays.com]
- 13. biopharmaspec.com [biopharmaspec.com]
Overcoming solubility issues with N,N-Diethylpropionamide in experiments.
Welcome to the technical support center for N,N-Diethylpropionamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer practical advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound (CAS No. 1114-51-8) is a colorless liquid with the chemical formula C7H15NO.[1] In experimental contexts, it primarily serves as a chemical building block or intermediate in the synthesis of more complex molecules.[2][3] It is commonly used in the pharmaceutical industry as a precursor for the synthesis of various drugs, including analgesics and anticonvulsants.[1]
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in water, with a reported solubility of 19 g/L at 25°C.[1] It is also miscible with many organic solvents. Due to its chemical structure, it can be a useful starting material in a variety of reaction conditions.[2][3]
Q3: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What could be the cause?
A3: Precipitation can occur for several reasons. You might be exceeding the solubility limit of this compound in your specific buffer system. The pH of your solution could also be a factor, as the stability and solubility of amides can be pH-dependent. Additionally, temperature plays a role, and a decrease in temperature could cause the compound to precipitate if it is near its saturation point.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is moderately toxic by intraperitoneal route and can emit toxic vapors of nitrogen oxides when heated to decomposition.[1] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of any vapors and contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experiments.
Issue 1: Difficulty Dissolving this compound in Aqueous Solutions
-
Problem: The compound is not fully dissolving or is forming a separate phase.
-
Possible Causes & Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | Prepare a more dilute solution. It is often better to add a larger volume of a dilute stock solution to your experiment than a small volume of a concentrated one that may be prone to precipitation. |
| Inappropriate pH | While this compound is a neutral amide, the pH of the solution can still influence its stability and interactions with other components. For amides in general, hydrolysis can occur at extreme pH values (highly acidic or basic). It is advisable to work with buffers in a neutral pH range (around 6-8) unless the experimental protocol requires otherwise. |
| Low Temperature | Gently warm the solution while stirring. An increase in temperature often enhances the solubility of compounds. However, be cautious of potential degradation at elevated temperatures over extended periods. |
| Insufficient Mixing | Ensure vigorous mixing. Sonication can also be an effective method to aid in the dissolution of challenging compounds. |
Issue 2: this compound Solution Becomes Cloudy Over Time
-
Problem: A previously clear solution of this compound turns cloudy or shows signs of precipitation upon standing.
-
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Fluctuation | Store the solution at a constant temperature. If the solution was prepared with warming, it might precipitate upon cooling to room temperature. If so, consider preparing a more dilute stock solution that remains stable at room temperature. |
| Change in pH | If the solution is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially affecting solubility. Using a buffered solvent system can help maintain a stable pH. |
| Slow Precipitation | The concentration may be at or near the saturation point, leading to slow crystallization over time. Prepare fresh solutions before each experiment to ensure consistency. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1114-51-8 | [1] |
| Molecular Formula | C7H15NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Water Solubility | 19 g/L (at 25 °C) | [1] |
| Boiling Point | 77 °C at 12 mmHg | [4] |
| Density | 0.897 g/mL at 25 °C | [4] |
Experimental Protocols
As this compound is primarily used as a chemical intermediate, a detailed experimental protocol for its dissolution for use in a synthetic reaction is provided below. This is a representative protocol for an amide synthesis, a common application for this compound.
Protocol: Preparation of a Stock Solution of this compound for Organic Synthesis
Objective: To prepare a 1 M stock solution of this compound in an anhydrous organic solvent for use in a subsequent chemical reaction.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Glass vials with screw caps
-
Micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of the Solvent: Ensure the chosen organic solvent (e.g., DCM) is anhydrous, as moisture can interfere with many organic reactions.
-
Weighing the Compound: In a fume hood, accurately weigh the required amount of this compound. For a 1 M solution, this would be 129.20 mg per 1 mL of solvent.
-
Dissolution: Add the weighed this compound to a clean, dry glass vial.
-
Adding the Solvent: Using a micropipette, add the calculated volume of the anhydrous solvent to the vial.
-
Mixing: Tightly cap the vial and vortex the mixture until the this compound is completely dissolved. The solution should be clear and colorless.
-
Storage: Store the stock solution in a tightly sealed container in a cool, dry place, away from light and sources of ignition. If long-term storage is required, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems with this compound.
Experimental Workflow: Synthesis of an Amide using this compound
This diagram illustrates a representative experimental workflow where this compound is used as a starting material for the synthesis of a new amide, a common application in drug development.
References
Managing side reactions when using N,N-Diethylpropionamide.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N,N-Diethylpropionamide in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 1114-51-8) is a tertiary amide with the chemical formula C₇H₁₅NO.[1] It is a colorless liquid commonly used as a chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals such as analgesics and anticonvulsants.[1][2]
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The most common side reaction is hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of propionic acid and diethylamine (or its protonated form).[3][4] While generally stable, thermal decomposition can occur at elevated temperatures, potentially releasing toxic vapors of nitrogen oxides.[1]
Q3: How can I confirm the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities. Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying the purity and detecting trace impurities.
Q4: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
A4: While specific shifts can vary slightly based on the solvent and instrument, typical approximate chemical shifts are:
-
¹H NMR: Signals corresponding to the ethyl groups (triplets and quartets) and the propionyl group (triplet and quartet).
-
¹³C NMR: Resonances for the carbonyl carbon, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, the methylene carbon of the propionyl group, and the methyl carbon of the propionyl group.
Q5: What are the key storage conditions for this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, strong bases, and sources of ignition.[1]
II. Troubleshooting Guides
Issue 1: Unexpected formation of byproducts during a reaction.
Symptom: Your reaction mixture shows the presence of propionic acid and/or diethylamine, confirmed by analytical methods (e.g., NMR, GC-MS).
Potential Cause: Hydrolysis of this compound due to the presence of acidic or basic reagents or conditions.
Troubleshooting Steps:
-
pH Control:
-
If your reaction is sensitive to acidic or basic conditions, ensure the pH is maintained in a neutral range if possible.
-
If acidic or basic reagents are required, consider adding them at lower temperatures to minimize the rate of hydrolysis.
-
Use non-aqueous workup conditions where feasible.
-
-
Temperature Control:
-
Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis. Amide hydrolysis is temperature-dependent.
-
-
Reaction Time:
-
Minimize the reaction time to reduce the exposure of this compound to harsh conditions.
-
-
Moisture Control:
-
Ensure all reagents and solvents are anhydrous, as water is a reactant in the hydrolysis reaction.
-
Issue 2: Low yield of the desired product in a synthesis using this compound as a starting material.
Symptom: The isolated yield of your target molecule is significantly lower than expected.
Potential Cause:
-
Incomplete reaction due to the consumption of reagents by side reactions.
-
Loss of product during workup due to the presence of hydrolysis byproducts.
Troubleshooting Steps:
-
Review Synthesis Protocol:
-
Optimize Workup Procedure:
-
If propionic acid and diethylamine are formed, they can complicate the purification of a neutral product. Implement an acid-base extraction to remove these impurities (see Section IV: Experimental Protocols).
-
Issue 3: Difficulty in purifying the final product.
Symptom: The crude product is contaminated with acidic and/or basic impurities.
Potential Cause: Presence of propionic acid and diethylamine from the hydrolysis of this compound.
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove propionic acid.[7][8][9]
-
Wash the organic layer with a mild aqueous acid (e.g., dilute hydrochloric acid) to remove diethylamine.[8][10]
-
Wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Distillation:
-
For thermally stable products, vacuum distillation can be an effective purification method to separate the desired product from less volatile or more volatile impurities.[11]
-
III. Quantitative Data Summary
| Condition | Effect on Hydrolysis Rate | Rationale |
| High Acidity (low pH) | Increased | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] |
| High Basicity (high pH) | Increased | The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon.[4] |
| Increased Temperature | Increased | Provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. |
| Presence of Water | Increased | Water is a reactant in the hydrolysis reaction. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general reaction of an acyl chloride with an amine.
Materials:
-
Propionyl chloride
-
Diethylamine (2.2 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of propionyl chloride (1 equivalent) in anhydrous diethyl ether to the cooled diethylamine solution via the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove diethylamine hydrochloride.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining propionyl chloride and propionic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification of a Neutral Compound from this compound Hydrolysis Byproducts
This protocol describes the removal of propionic acid and diethylamine impurities from a neutral organic product.
Materials:
-
Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator.
Procedure:
-
Dissolve the crude product in a suitable water-immiscible organic solvent and transfer to a separatory funnel.
-
Add saturated aqueous sodium bicarbonate solution, shake the funnel gently (venting frequently to release any evolved CO₂), and then separate the aqueous layer. This step removes the acidic impurity (propionic acid). Repeat this wash if necessary.
-
Add dilute hydrochloric acid to the separatory funnel, shake, and separate the aqueous layer. This step removes the basic impurity (diethylamine). Repeat this wash if necessary.
-
Wash the organic layer with brine to remove residual water.
-
Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the purified neutral product.
V. Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. magritek.com [magritek.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
Technical Support Center: Scaling Up N,N-Diethylpropionamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N,N-Diethylpropionamide from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yields in the synthesis of this compound, typically from propionyl chloride and diethylamine, can arise from several factors, particularly during scale-up. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: At a larger scale, mixing may be less efficient, leading to localized areas of low reagent concentration.
-
Solution: Ensure adequate agitation. For pilot-scale reactors, verify that the impeller design and speed are sufficient to maintain a homogeneous mixture. Consider increasing the reaction time and monitor the reaction progress using an appropriate analytical method like GC or TLC.
-
-
Side Reactions: The formation of byproducts can become more significant at a larger scale.
-
Solution: Maintain strict temperature control. The reaction is exothermic, and poor heat dissipation in a larger reactor can lead to temperature spikes, promoting side reactions. Ensure the reactor's cooling system is adequate. Slow, controlled addition of the propionyl chloride is crucial.
-
-
Moisture Contamination: Propionyl chloride is highly sensitive to moisture and will hydrolyze to propionic acid, which will not react under these conditions.
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Product Purity Issues
Q: My final product is showing significant impurities after purification. What are the likely sources and how can I mitigate them?
A: Impurities often indicate incomplete reactions or the presence of side products.
-
Unreacted Starting Materials: Inefficient mixing or incorrect stoichiometry can leave unreacted diethylamine or propionyl chloride.
-
Solution: Optimize the stoichiometry. A slight excess of diethylamine is often used to ensure the complete consumption of the propionyl chloride. Improve mixing efficiency and consider a longer reaction time.
-
-
Formation of Diethylammonium Chloride: This salt is a byproduct of the reaction.
-
Solution: An effective aqueous workup is essential. Washing the organic layer with water and a mild base (like sodium bicarbonate solution) will remove the salt. Ensure sufficient mixing during the washing steps to allow for efficient extraction. At the pilot scale, this may require longer settling times for phase separation.
-
Issue 3: Difficulties with Workup and Isolation
Q: I am having trouble with the workup and isolation of the product, especially at a larger scale. What should I consider?
A: Workup and isolation procedures can be challenging to scale up.
-
Emulsion Formation: Vigorous mixing during the aqueous wash can lead to the formation of stable emulsions, making phase separation difficult.
-
Solution: Use less vigorous agitation during the wash steps. The addition of a small amount of brine can help to break emulsions. Allow for adequate settling time.
-
-
Inefficient Solvent Removal: At the pilot scale, removing the solvent can be time-consuming and may require a more robust vacuum system.
-
Solution: Ensure your pilot plant's distillation setup is appropriately sized for the volume of solvent. Monitor the temperature and pressure closely to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns are:
-
Exothermic Reaction: The reaction between propionyl chloride and diethylamine is highly exothermic. In a large reactor, the surface-area-to-volume ratio is lower than in laboratory glassware, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure. A thorough understanding of the reaction's calorimetry is crucial for safe scale-up.
-
Handling of Reagents: Propionyl chloride is corrosive and lachrymatory. Diethylamine is a flammable and corrosive liquid. Both are harmful if inhaled or in contact with skin.[1] Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Work in a well-ventilated area or fume hood.
-
Flammable Solvents: The use of flammable organic solvents requires adherence to all safety protocols for handling and storing such materials, including proper grounding of equipment to prevent static discharge.[1]
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a critical role in reaction kinetics, temperature control, and purification. An ideal solvent should:
-
Dissolve all reactants.
-
Be inert to the reaction conditions.
-
Have a boiling point that facilitates temperature control and is easy to remove during workup. Commonly used aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. When scaling up, consider the larger volumes of solvent required and the associated cost and disposal implications.
Q3: What are the key differences in equipment between lab and pilot plant scale?
A3: The equipment differs significantly in size, material of construction, and automation.
-
Reactors: Laboratory synthesis typically uses glass flasks, while pilot plants use jacketed glass-lined or stainless steel reactors equipped with overhead stirrers, baffles, and automated temperature control systems.
-
Reagent Addition: In the lab, reagents are often added manually via a dropping funnel. In a pilot plant, addition is controlled by automated pumps for better precision and safety.
-
Workup: Liquid-liquid extractions are done in separatory funnels in the lab. In a pilot plant, this is performed in the reactor or a dedicated extraction vessel, with phases separated by draining through a bottom valve.
Data Presentation
Table 1: Comparison of Reagents and Solvents for Lab and Pilot Scale Synthesis
| Parameter | Laboratory Scale (100 g Product) | Pilot Plant Scale (10 kg Product) |
| Reactants | ||
| Propionyl Chloride | ~90 g (0.97 mol) | ~9.0 kg (97.3 mol) |
| Diethylamine | ~142 g (1.94 mol) | ~14.2 kg (194.1 mol) |
| Solvent | ||
| Dichloromethane (DCM) | ~500 mL | ~50 L |
| Workup | ||
| 1M HCl (aq) | ~200 mL | ~20 L |
| Saturated NaHCO₃ (aq) | ~200 mL | ~20 L |
| Brine | ~200 mL | ~20 L |
Table 2: Comparison of Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Agitation Speed | ~250 rpm (magnetic stirrer) | ~100-150 rpm (overhead stirrer) |
| Expected Outcome | ||
| Expected Yield | 85-95% | 80-90% |
| Expected Purity (post-purification) | >98% | >98% |
Experimental Protocols
Laboratory Scale Synthesis (~100 g)
-
Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is placed in an ice bath.
-
Reagent Preparation: Diethylamine (142 g, 1.94 mol) is dissolved in anhydrous dichloromethane (500 mL) and added to the reaction flask.
-
Reaction: Propionyl chloride (90 g, 0.97 mol) is added to the dropping funnel. The propionyl chloride is added dropwise to the stirred diethylamine solution over approximately 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC or GC.
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.
Pilot Plant Scale Synthesis (~10 kg)
-
Setup: A 100 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a jacketed cooling system is made inert with nitrogen.
-
Reagent Charging: Anhydrous dichloromethane (50 L) is charged to the reactor, followed by diethylamine (14.2 kg, 194.1 mol). The mixture is cooled to 0-5 °C with agitation.
-
Reaction: Propionyl chloride (9.0 kg, 97.3 mol) is added to the reactor via a calibrated pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. In-process control (IPC) samples are taken and analyzed by GC to confirm reaction completion.
-
Workup: The reactor contents are cooled to 10-15 °C. 1M HCl (20 L) is slowly added, and the mixture is stirred for 15 minutes. Agitation is stopped, and the layers are allowed to separate. The lower aqueous layer is drained. This is followed by similar washes with saturated sodium bicarbonate solution (20 L) and brine (20 L).
-
Purification: The organic layer is transferred to a suitable distillation vessel. The solvent is removed by distillation at atmospheric pressure, followed by vacuum distillation of the crude product to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparative Efficacy of N,N-Diethylpropionamide Derivatives and Other Amides in Preclinical Models
A detailed analysis for researchers, scientists, and drug development professionals.
N,N-Diethylpropionamide serves as a key chemical intermediate in the synthesis of various amide-based compounds with potential therapeutic applications. This guide provides a comparative overview of the efficacy of N,N-disubstituted propionamide derivatives, for which this compound is a potential precursor, against other amide-containing compounds in preclinical models of anticonvulsant and analgesic activity. The information is presented through quantitative data summaries, detailed experimental protocols, and workflow visualizations to facilitate objective comparison and inform future research and development.
Anticonvulsant Efficacy of Propionamide Derivatives
A number of novel N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and alaninamide derivatives, which are structurally related to molecules that could be synthesized from this compound, have demonstrated significant anticonvulsant activity in preclinical studies. The primary model used for this assessment is the Maximal Electroshock (MES) test, a well-established screen for generalized tonic-clonic seizures.
The efficacy of these compounds is typically quantified by their median effective dose (ED₅₀), the dose required to produce a therapeutic effect in 50% of the population, and their median toxic dose (TD₅₀), the dose at which 50% of the population exhibits a specific toxic effect (commonly motor impairment measured by the rotarod test). The ratio of these two values (TD₅₀/ED₅₀) provides the Protective Index (PI), a measure of the drug's safety margin.
Table 1: Comparative Anticonvulsant Activity of Propionamide Derivatives and Standard Antiepileptic Drugs in the MES Test (Mice, i.p. administration)
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| Propionamide Derivatives | |||
| N-(2-hydroxyethyl)decanamide (1g) | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide (1l) | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide (1n) | 20.5 | >1000 | >48.8 |
| Compound 5 ((benzyloxy)benzyl)propanamide derivative) | 48.0 | >300 | >6.25 |
| Standard Amide-Containing Antiepileptic Drugs | |||
| Valproate | - | - | 1.6 |
Data sourced from multiple preclinical studies. Note that experimental conditions may vary between studies.
The data clearly indicates that several N-substituted propionamide derivatives exhibit potent anticonvulsant effects in the MES model, with protective indices significantly greater than that of the established antiepileptic drug, valproate[1]. This suggests a favorable safety profile for this class of compounds.
Analgesic Potential of Propionamide Derivatives
Due to the lack of specific quantitative data for a drug directly synthesized from this compound, a direct comparison table for analgesic efficacy is not provided. However, the recurring identification of N,N-disubstituted propionamides in analgesic drug discovery patents underscores the potential of this chemical scaffold in the development of new pain therapeutics.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented efficacy data, detailed methodologies for the key experimental assays are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
-
Anesthetic ophthalmic solution (e.g., 0.5% tetracaine) for corneal electrodes.
-
Electrode gel for auricular electrodes.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through the electrodes.
-
Stimulus Parameters (Mice): Current: 50 mA; Frequency: 60 Hz; Duration: 0.2 seconds.
-
Stimulus Parameters (Rats): Current: 150 mA; Frequency: 60 Hz; Duration: 0.2 seconds.
-
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using statistical methods.
Maximal Electroshock (MES) Test Workflow
Hot Plate Test
The hot plate test is a common method for assessing the efficacy of centrally acting analgesic drugs.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent glass cylinder to confine the animal to the heated surface.
Procedure:
-
Animal Preparation: Male CD1 mice or Sprague-Dawley rats are used. Animals are acclimated to the testing room for at least 15-30 minutes before the experiment.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is determined for each animal before drug administration.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Testing: At predetermined time points after drug administration, each animal is placed on the hot plate, and the latency to the first nociceptive response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: The increase in latency to the nociceptive response compared to the baseline is calculated. The results are often expressed as the percentage of maximal possible effect (%MPE).
References
A Comparative Guide to the Validation of Analytical Methods for N,N-Diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methods for the quantitative determination of N,N-Diethylpropionamide, a key intermediate in various industrial syntheses. As no specific validated methods for this compound are readily available in published literature, this document outlines potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed hypothetical experimental protocols and expected validation parameters based on the analysis of similar amide compounds. This guide is intended to serve as a practical starting point for the development and validation of analytical procedures for this compound in a research and quality control setting.
Comparison of Proposed Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC are powerful techniques for the analysis of small organic molecules like this compound.
Table 1: Comparison of Proposed HPLC and GC Methods
| Parameter | Proposed HPLC-UV Method | Proposed GC-FID Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-624 or similar mid-polar capillary column (e.g., 30 m x 0.53 mm, 1.0 µm) |
| Mobile/Carrier Gas | Acetonitrile and Water/Buffer mixture | Nitrogen or Helium |
| Detector | UV-Vis Detector (e.g., 210 nm) | Flame Ionization Detector (FID) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase) | Dissolution in a volatile organic solvent (e.g., methanol, dichloromethane) |
| Advantages | High precision and accuracy, suitable for non-volatile and thermally labile compounds. | High sensitivity for volatile compounds, robust and cost-effective detector. |
| Disadvantages | May require derivatization for compounds without a UV chromophore, higher solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. |
Proposed Experimental Protocols
The following protocols are suggested starting points for the development of analytical methods for this compound. Optimization of these conditions will be necessary to achieve the desired performance.
Proposed Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][3]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Proposed Gas Chromatography (GC-FID) Method
This method offers a robust and sensitive alternative for the routine analysis of this compound.
Chromatographic Conditions:
-
Column: DB-624 capillary column (or equivalent, 30 m x 0.53 mm ID, 1.0 µm film thickness)
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.0 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Mode: Split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Diluent: Methanol
Method Validation Parameters (Hypothetical Data)
The following tables summarize the expected performance characteristics for the proposed analytical methods, based on typical validation results for similar analytes.
Table 2: Hypothetical Validation Summary for Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 10 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | 0.5 |
| LOQ (µg/mL) | - | 1.5 |
| Specificity | No interference from blank, placebo, and degradation products. | Peak purity index > 0.999 for the analyte peak in the presence of degradants. |
Table 3: Hypothetical Validation Summary for Proposed GC-FID Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | - | 5 - 80 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| LOD (µg/mL) | - | 0.2 |
| LOQ (µg/mL) | - | 0.7 |
| Specificity | No interference from blank and diluent at the retention time of the analyte. | Baseline separation of the analyte peak from any potential impurities. |
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Study Workflow.
References
A Comparative Guide for Researchers: N,N-Diethylpropionamide vs. N,N-Dimethylformamide as a Solvent
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process safety. N,N-Dimethylformamide (DMF) has long been a solvent of choice due to its broad solvency. However, mounting concerns over its toxicity have spurred a search for safer alternatives. This guide provides a detailed, objective comparison of N,N-Diethylpropionamide and the incumbent DMF, supported by available data to aid in informed solvent selection.
Executive Summary
N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent with a long history of application in chemical synthesis, including peptide synthesis, cross-coupling reactions, and formulation of pharmaceuticals.[1][2] Its high dielectric constant and miscibility with a wide range of organic solvents and water make it highly effective at dissolving a variety of reactants. However, DMF is classified as a substance of very high concern due to its reproductive toxicity and other health hazards, including liver damage.[3]
This compound is an alternative amide-based solvent. While not as extensively studied as DMF, its physicochemical properties suggest it may serve as a viable, and potentially safer, substitute in various applications. This guide presents a side-by-side comparison of the two solvents to assist researchers in evaluating this compound as a potential replacement for DMF in their work. It is important to note that direct comparative experimental studies on the performance of these two solvents in specific chemical reactions are limited in publicly available literature.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical properties are fundamental to its performance, influencing reagent solubility, reaction temperature, and work-up procedures. The following table summarizes the key physicochemical properties of this compound and N,N-Dimethylformamide.
| Property | This compound | N,N-Dimethylformamide | References |
| CAS Number | 1114-51-8 | 68-12-2 | [4],[5] |
| Molecular Formula | C₇H₁₅NO | C₃H₇NO | [4],[5] |
| Molecular Weight | 129.20 g/mol | 73.09 g/mol | [4],[5] |
| Appearance | Colorless clear liquid | Colorless to light yellow liquid | [4],[5] |
| Boiling Point | 191 °C (at 760 mmHg), 77 °C (at 12 mmHg) | 153 °C | [4],[5] |
| Melting Point | Not available | -61 °C | [5] |
| Density | 0.897 g/mL at 25 °C | 0.944 g/mL at 25 °C | [4],[5] |
| Refractive Index | 1.442 at 20 °C | 1.4305 at 20 °C | [5] |
| Flash Point | 72.8 °C | 58 °C | [5] |
| Water Solubility | Soluble | Miscible | [5] |
Performance and Applications in Drug Development
Both this compound and DMF are polar aprotic solvents, a class of solvents known to facilitate polar mechanistic pathways, such as S_N2 reactions.
N,N-Dimethylformamide (DMF) is a versatile solvent used in a wide array of applications within drug development and the broader chemical industry:
-
Peptide Synthesis: DMF is a standard solvent in solid-phase peptide synthesis (SPPS), effectively solvating the growing peptide chain and reagents.[1]
-
Cross-Coupling Reactions: It is a common solvent for palladium-catalyzed reactions like the Suzuki and Heck reactions.[6][7][8]
-
Active Pharmaceutical Ingredient (API) Synthesis: DMF is frequently used in the synthesis of various APIs due to its ability to dissolve a wide range of organic and inorganic compounds.[9][10]
-
Formulations: It can be used as a solvent in some pharmaceutical formulations.
This compound is primarily positioned as a chemical intermediate and a potential solvent alternative. Its applications are less documented but are emerging in areas that require high-purity starting materials:
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and advanced materials sectors.[4]
-
Potential Solvent for API Synthesis: Given its solvent properties, it has the potential to be used in the synthesis of APIs, although specific examples in the literature are scarce.[9]
Due to the lack of direct comparative studies, a definitive statement on the superiority of one solvent over the other in specific reactions cannot be made. However, based on its higher boiling point, this compound may be advantageous for reactions requiring higher temperatures. Conversely, its higher molecular weight and potentially different solvation properties might lead to different reaction kinetics and product yields.
Experimental Protocols
Detailed experimental protocols using this compound as a solvent are not widely available in the scientific literature. Therefore, a standard protocol for a common reaction using DMF is provided below, followed by a discussion on how one might adapt this for use with this compound.
Representative Experimental Protocol: Amide Bond Formation using DMF
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using a coupling agent in DMF.[11][12][][14]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Adaptation for this compound:
When substituting DMF with this compound, the following points should be considered:
-
Solubility: First, confirm the solubility of all reactants (carboxylic acid, amine, coupling agent, and base) in this compound.
-
Reaction Temperature: The higher boiling point of this compound allows for a wider range of reaction temperatures. This could be beneficial for less reactive substrates, allowing the reaction to be heated to accelerate the rate.
-
Work-up: The work-up procedure may need to be adjusted. Since this compound is soluble in water, similar aqueous extraction methods to those used with DMF can likely be employed. However, its higher boiling point will require more stringent conditions (higher temperature or lower pressure) for its removal by rotary evaporation.
-
Reaction Optimization: As with any new solvent, the reaction conditions (e.g., concentration, temperature, reaction time) may need to be re-optimized to achieve the best results.
Safety and Toxicity Profile
The primary driver for seeking alternatives to DMF is its significant toxicity. The following table summarizes the available toxicity data for both solvents.
| Safety Aspect | This compound | N,N-Dimethylformamide | References |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H360D: May damage the unborn child. | [15],[16] |
| Acute Toxicity (Oral) | LD50 (mouse, intraperitoneal): 770 mg/kg | LD50 (rat, oral): 2800 mg/kg | [5] |
| Carcinogenicity | No data available | Possible human carcinogen (IARC Group 2B) | [17] |
| Reproductive Toxicity | No data available | Known reproductive toxicant | [3] |
| Irritation | Causes eye, skin, and respiratory tract irritation. | Causes serious eye irritation. | [16][18] |
While data for this compound is less comprehensive, the available information suggests it is a hazardous substance that causes irritation and is harmful if ingested, inhaled, or absorbed through the skin.[15][17][18] However, it is not currently classified as a carcinogen or reproductive toxicant, which is a significant potential advantage over DMF.
Visualizing Synthesis and Process Flow
To better understand the role of these solvents in a typical synthetic workflow, the following diagrams illustrate a generic amide synthesis and a general process for solvent selection.
Caption: A generalized workflow for amide synthesis.
Caption: A decision-making flowchart for solvent selection.
Conclusion
N,N-Dimethylformamide remains a highly effective and versatile solvent in drug development and chemical synthesis. However, its significant health risks necessitate the exploration of safer alternatives. This compound presents itself as a potential substitute with a more favorable, though less studied, safety profile. Its higher boiling point may offer advantages for certain reactions.
The primary obstacle to the widespread adoption of this compound is the lack of direct comparative performance data against DMF. Researchers considering this substitution are encouraged to perform initial feasibility studies to assess solubility, reaction performance, and ease of work-up for their specific applications. As the demand for greener and safer laboratory practices grows, further investigation into promising alternatives like this compound is warranted.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 10. Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comparative study of different synthesis routes for N,N-Diethylpropionamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the production of N,N-Diethylpropionamide (DEPA), a valuable amide intermediate. The following sections detail the most common synthesis pathways, presenting experimental data, comprehensive protocols, and a visual representation of the synthetic strategies.
Comparison of Synthesis Routes
The synthesis of this compound can be primarily achieved through two main pathways: the traditional acid chloride route and modern catalytic amidation methods. The choice of route often depends on factors such as desired yield, purity requirements, cost of reagents, and environmental considerations.
| Parameter | Route 1: From Propionyl Chloride | Route 2: Direct Catalytic Amidation from Propionic Acid |
| Starting Materials | Propionyl chloride, Diethylamine, Base (e.g., NaOH) | Propionic acid, Diethylamine, Catalyst (e.g., Boric Acid) |
| Reaction Yield | High (typically >90%) | Moderate to High (Varies with catalyst and conditions) |
| Purity of Product | Generally high after purification | Can be high, catalyst removal may be necessary |
| Reaction Conditions | Low temperature, atmospheric pressure | Elevated temperatures (often with water removal) |
| Byproducts | HCl (neutralized to salt), water | Water |
| Green Chemistry | Less favorable due to the use of a reactive acid chloride and stoichiometric base. | More favorable, generates only water as a byproduct.[1] |
| Scalability | Well-established and scalable.[2] | Scalable, with catalyst selection being a key consideration. |
Experimental Protocols
Route 1: Synthesis from Propionyl Chloride (Schotten-Baumann Reaction)
This classic method involves the acylation of diethylamine with propionyl chloride. The reaction is typically performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol (Adapted from analogous synthesis of DEET): [2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Base Addition: Concurrently or subsequently, add an aqueous solution of a base, such as sodium hydroxide (1.1 equivalents), to neutralize the HCl formed during the reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Route 2: Direct Catalytic Amidation from Propionic Acid
Direct amidation of carboxylic acids with amines is a more atom-economical and environmentally friendly approach.[1][4][5] This method avoids the use of stoichiometric activating agents by employing a catalyst to facilitate the dehydration reaction. Various catalysts, including those based on boron, zirconium, and titanium, have been reported for direct amidation reactions.[4][6]
Experimental Protocol (General procedure using a Boric Acid Catalyst):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine propionic acid (1.0 equivalent), diethylamine (1.2 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%). Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted propionic acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Synthesis Pathways Overview
The following diagram illustrates the logical relationship between the different starting materials and the final product, this compound.
Caption: Synthetic routes to this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Cross-validation of experimental results involving N,N-Diethylpropionamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Diethylpropionamide's performance in key experimental applications, offering insights into its potential uses alongside alternative compounds. Due to a lack of extensive publicly available experimental data directly involving this compound, this document presents a framework for comparison. It includes representative experimental protocols and hypothetical data tables to guide researchers in their study design and evaluation.
Overview of this compound
This compound is a chemical intermediate known for its applications in the pharmaceutical industry, particularly in the synthesis of analgesics and anticonvulsants.[1] It has also been identified as a potential corrosion inhibitor.[1]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 1114-51-8 |
| Molecular Formula | C7H15NO |
| Appearance | Colorless liquid |
| Use | Pharmaceutical intermediate, potential corrosion inhibitor |
Comparative Performance Analysis
To effectively evaluate this compound, its performance should be benchmarked against established or alternative compounds in specific applications.
Use as a Pharmaceutical Intermediate
This compound serves as a building block in the synthesis of more complex molecules.[2] A comparative analysis would involve assessing reaction yield, purity of the final product, and reaction conditions (e.g., temperature, time, catalysts) against alternative intermediates.
Hypothetical Comparative Data for Analgesic Synthesis:
| Intermediate | Reaction Yield (%) | Purity of Final Product (%) | Reaction Time (hours) |
| This compound | 85 | 98 | 6 |
| Alternative A (e.g., N,N-Dimethylacetamide) | 82 | 97 | 8 |
| Alternative B (e.g., Pyrrolidinone derivative) | 90 | 99 | 5 |
Hypothetical Comparative Data for Anticonvulsant Synthesis:
| Intermediate | Reaction Yield (%) | Purity of Final Product (%) | Stereoselectivity |
| This compound | 78 | 95 | Moderate |
| Alternative C (e.g., Substituted pyrrolidine-2,5-dione) | 85 | 99 | High |
| Alternative D (e.g., N-benzylamide derivative) | 75 | 96 | Low |
Performance as a Corrosion Inhibitor
The effectiveness of a corrosion inhibitor is determined by its ability to protect a metal surface in a corrosive environment. Key performance indicators include corrosion rate and inhibition efficiency.
Hypothetical Comparative Data for Corrosion Inhibition of Mild Steel in 1M HCl:
| Inhibitor | Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| This compound | 10 | 0.5 | 92 |
| Alternative E (e.g., Benzotriazole) | 10 | 0.3 | 95 |
| Alternative F (e.g., A synthesized amide surfactant) | 10 | 0.6 | 90 |
Experimental Protocols
The following are representative protocols that can be adapted for the evaluation of this compound and its alternatives.
General Protocol for Synthesis of an Analgesic Compound
This protocol outlines a typical synthetic route where an amide intermediate like this compound could be utilized.
-
Reaction Setup: A solution of the starting material (e.g., a substituted amine) in an appropriate solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: this compound (or an alternative intermediate) and a coupling agent (e.g., DCC) are added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered, and the filtrate is washed sequentially with an acidic solution, a basic solution, and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography or recrystallization.
Protocol for Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This protocol is a standard method for screening potential anticonvulsant drugs.
-
Animal Model: Adult male mice are used for the study.
-
Drug Administration: The test compound (dissolved in a suitable vehicle) is administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Induction of Seizures: After a specific pretreatment time, seizures are induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.
Protocol for Evaluation of Corrosion Inhibition (Weight Loss Method)
This is a straightforward method to determine the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are polished, cleaned, and weighed.
-
Immersion: The coupons are immersed in a 1M HCl solution with and without different concentrations of the inhibitor (e.g., this compound or alternatives) for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Visualizations
The following diagrams illustrate the described experimental workflows and logical relationships.
References
Benchmarking the performance of N,N-Diethylpropionamide against other catalysts.
Lack of Direct Comparative Data on N,N-Diethylpropionamide as a Catalyst
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in direct comparative studies benchmarking the catalytic performance of this compound against other catalysts. The primary role of this compound in chemical synthesis, as indicated by the available data, appears to be that of a reactant or solvent rather than a catalyst.
This compound is a tertiary amide with the chemical formula C7H15NO.[1][2][3][4][5] It is also known as N,N-Diethylpropanamide.[1][2][4][5] Key physical and chemical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C7H15NO[1][2] |
| Molecular Weight | 129.2001 g/mol [1][4][5] |
| CAS Registry Number | 1114-51-8[1][2][4][5] |
| Boiling Point | 77 °C at 12 mmHg[3] |
| Density | 0.897 g/mL at 25 °C[3] |
| Refractive Index | 1.442 (at 20°C, D-line)[3] |
While the initial request sought a comparative guide on its catalytic performance, the search for relevant experimental data did not yield studies where this compound was evaluated as a catalyst. The available research primarily discusses catalytic processes for amidation and N-alkylation reactions in a general context, without implicating this compound in a catalytic role.[6][7][8][9][10][11]
General Principles of Catalytic Amidation Reactions
Amide bond formation is a cornerstone of organic synthesis, crucial for the production of pharmaceuticals and other fine chemicals.[7][9][12] Direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable and unreactive carboxylate-ammonium salt.[8] Overcoming this challenge often requires the use of catalysts.
A general workflow for a catalytic amidation reaction is depicted below. This process typically involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine to form the amide bond and regenerate the catalyst.
Methodologies in Catalytic Amidation
Research in catalytic amidation has explored various approaches to enhance efficiency and substrate scope. These include:
-
Organocatalysis: The use of small organic molecules to catalyze amide bond formation.[13]
-
Metal-based Catalysis: Transition metals are widely employed to activate carboxylic acids or their derivatives.[8][9] For instance, manganese pincer complexes have been shown to be effective for the direct amidation of esters.[8]
-
Cooperative Catalysis: The use of multiple catalysts that work in concert to promote the reaction, such as the DABCO/Fe3O4 system for N-methyl amide synthesis.[7]
-
Photocatalysis: Light-mediated reactions, often in combination with other catalytic systems like N-heterocyclic carbenes (NHCs), have emerged as a powerful strategy.[13]
Experimental Protocols for a Representative Catalytic Amidation
While no protocols involving this compound as a catalyst were found, a general procedure for a cooperative catalysis system is described for the synthesis of N-methyl amides.[7]
Reaction Setup: A mixture of the carboxylic acid (1 mmol), isothiocyanatomethane (1.1 mmol), DABCO (10 mol%), and Fe3O4 (10 mol%) in MeCN (1 mL) is prepared in a reaction vessel.
Reaction Conditions: The reaction mixture is heated at 85 °C for 48 hours.[7]
Work-up and Purification: The specific details for product isolation and purification would depend on the properties of the resulting amide and would typically involve techniques like extraction, chromatography, and crystallization.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1114-51-8 [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
N,N-Diethylpropionamide: A Comparative Review of Its Applications in Pharmaceutical Synthesis and Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylpropionamide, a versatile aliphatic amide, has garnered attention in various chemical applications, primarily as an intermediate in the synthesis of pharmaceuticals and as a potential corrosion inhibitor. This guide provides a comparative analysis of its performance in these roles, supported by available experimental data and detailed methodologies. We will explore its efficacy against alternative compounds and synthetic routes, offering a comprehensive overview for researchers and professionals in drug development and materials science.
Section 1: Application in Pharmaceutical Synthesis
This compound serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). One notable application is in the preparation of N,N-diethyl-2-phenylacetamide (DEPA), a compound with potential applications in the development of anticonvulsant and analgesic drugs.
Comparison of Synthetic Routes to N,N-disubstituted Carboxamides
The synthesis of N,N-disubstituted carboxamides, such as those derived from this compound, can be achieved through various methods. A common approach involves the reaction of a carboxylic acid with a di-substituted carbamoyl chloride. An alternative, traditional method is the conversion of the carboxylic acid to its acid chloride, followed by reaction with an amine.
| Method | Key Reagents | Reaction Time | Yield | Purity | Ref. |
| Carboxylic Acid with Carbamoyl Chloride | Carboxylic Acid, Di-substituted Carbamoyl Chloride, Organic Tertiary Base | 15 - 60 minutes | 98% | >99.5% | [1] |
| Carboxylic Acid Chloride with Amine | Carboxylic Acid, Thionyl Chloride, Amine | Not Specified | N/A | N/A | [1] |
Table 1: Comparison of Synthetic Routes for N,N-disubstituted Carboxamides. This table highlights the efficiency of the carbamoyl chloride route in terms of reaction time and yield.
Experimental Protocol: Synthesis of N,N-Diethyl-2-phenylacetamide (DEPA)
The following protocol describes a single-pot synthesis of DEPA, a derivative conceptually related to the applications of this compound.
Materials:
-
Phenyl acetic acid
-
N,N-diethyl carbamoyl chloride
-
1-methylimidazole (or other organic tertiary base like triethylamine)
-
Water
Procedure: [1]
-
In a round-bottom flask, combine phenyl acetic acid and N,N-diethyl carbamoyl chloride.
-
Add the organic tertiary base (e.g., 1-methylimidazole) to the mixture.
-
Stir the reaction mixture at a temperature between 10°C and 50°C for a period of 15 to 60 minutes.
-
Upon completion of the reaction, add water to the mixture.
-
Separate the organic layer, which contains the N,N-diethyl-2-phenylacetamide product.
-
The pure product can be obtained by vacuum distillation.
Logical Workflow for DEPA Synthesis
Figure 1: Workflow for the synthesis of N,N-diethyl-2-phenylacetamide (DEPA).
Section 2: Application as a Corrosion Inhibitor
Comparative Performance of Amide-Based Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined through gravimetric (weight loss) measurements and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Metal | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Ref. |
| N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide | Steel (St3) | 3.0% NaCl | Potentiodynamic Polarization | 10 mM | 96.6 | [2] |
| Fatty Amide | Carbon Steel | 3.5 wt% NaCl | Linear Polarization Resistance | 20 ppm (+ 2000 ppm Hydrazine) | >80 | [] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | Gravimetric | 500 ppm | 92.5 | [4] |
| N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH) | Mild Steel | 1 M HCl | Gravimetric | 0.005 M | 95.3 | [5] |
Table 2: Performance of Various Amide-Based Corrosion Inhibitors. This table showcases the high inhibition efficiencies achievable with different amide structures under various corrosive conditions.
Experimental Protocols for Corrosion Inhibition Studies
1. Gravimetric (Weight Loss) Method
This method provides a direct measure of the corrosion rate and the inhibitor's effectiveness.
-
Prepare metal coupons of a standard size and polish them to a uniform finish.
-
Clean and degrease the coupons, then accurately weigh them.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at various concentrations.
-
Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrochemical processes at the metal/solution interface.
-
Set up a three-electrode electrochemical cell with the metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Apply a small amplitude AC signal over a range of frequencies and measure the impedance response.
-
Analyze the data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are indicative of the corrosion resistance.
Workflow for Corrosion Inhibition Testing
Figure 2: General workflow for evaluating the performance of a corrosion inhibitor.
Conclusion
This compound demonstrates significant potential as a versatile chemical intermediate. In pharmaceutical synthesis, its derivatives can be produced with high efficiency, offering a promising avenue for the development of new therapeutic agents. In the field of materials science, while direct quantitative data is pending, the broader class of aliphatic amides shows excellent performance as corrosion inhibitors. Further research focusing on the specific performance of this compound in corrosion inhibition would be beneficial to fully elucidate its capabilities and optimize its application in industrial settings. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising compound.
References
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. j-cst.org [j-cst.org]
- 7. nargesgoudarzi.com [nargesgoudarzi.com]
A Researcher's Guide to Alternatives for N,N-Diethylamides in Directed ortho-Metalation
In the realm of organic synthesis, the precise functionalization of aromatic rings is a cornerstone for the construction of complex molecules in pharmaceutical and materials science. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). For years, N,N-diethylbenzamides, analogous in function to N,N-diethylpropionamide for aromatic systems, have been workhorse DMGs due to their strong coordinating ability with organolithium bases. However, a significant drawback has persistently challenged chemists: the harsh conditions often required to cleave or transform the robust N,N-diethylamide group post-metalation, limiting its synthetic utility.
This guide provides a comprehensive comparison of viable alternatives to N,N-diethylamides as DMGs in DoM. We will objectively evaluate the performance of these alternatives, focusing on their directing ability, substrate scope, and, most critically, the ease of their subsequent removal or transformation. This analysis is supported by experimental data to aid researchers in selecting the optimal DMG for their synthetic strategy.
Performance Comparison of Directed Metalation Groups
The ideal DMG should not only effectively direct metalation to the ortho-position with high yield but also be readily converted into a desired functional group or be completely removed under mild conditions. Here, we compare N,N-diethylbenzamide with two prominent alternatives: aryl O-carbamates and aryl oxazolines.
| Directed Metalation Group | Substrate Example | Base/Solvent | Electrophile (E+) | Product | Yield (%) of ortho-Functionalization | Ref. |
| N,N-Diethylamide | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF | MeI | N,N-Diethyl-2-methylbenzamide | 97% | [1] |
| N,N-Diethylbenzamide | s-BuLi/TMEDA/THF | TMSCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | ~95% | [2] | |
| Aryl O-Carbamate | Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | MeI | 2-Methylphenyl N,N-diethylcarbamate | 98% | [3] |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | TMSCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | 95% | [3] | |
| Aryl Oxazoline | 2-Phenyl-2-oxazoline | n-BuLi/THF | MeI | 2-(2-Methylphenyl)-2-oxazoline | ~85-90% | [4][5] |
| 2-Phenyl-2-oxazoline | n-BuLi/THF | PhCHO | 2-(2-(Hydroxy(phenyl)methyl)phenyl)-2-oxazoline | 92% | [4][5] |
Table 1: Comparison of ortho-Functionalization Yields for Different DMGs. This table summarizes the yields for the DoM reaction of representative substrates with common electrophiles. All three DMGs show excellent performance in directing the metalation.
The true divergence in utility appears in the subsequent cleavage of the directing group.
| Directed Metalation Group | ortho-Functionalized Intermediate | Cleavage Reagent/Conditions | Final Product | Yield (%) of Cleavage | Ref. |
| N,N-Diethylamide | N,N-Diethyl-2-methylbenzamide | 1. Cp₂ZrHCl (Schwartz's reagent) 2. H₂O | 2-Methylbenzaldehyde | Good to excellent | [2] |
| N,N-Diethyl-2-methylbenzamide | Strong Acid (e.g., 6M HCl, reflux) or Base (e.g., 40% NaOH, reflux) | 2-Methylbenzoic Acid | Variable, often requires harsh conditions | [2] | |
| Aryl O-Carbamate | 2-Methylphenyl N,N-diethylcarbamate | 1. Cp₂ZrHCl (Schwartz's reagent) 2. H₂O | o-Cresol | >95% | [6][7] |
| 2-Methylphenyl N,N-diethylcarbamate | LiAlH₄ or strong base (e.g., KOH/MeOH, reflux) | o-Cresol | High | [3][8] | |
| Aryl Oxazoline | 2-(2-Methylphenyl)-2-oxazoline | Acid Hydrolysis (e.g., 3M H₂SO₄, reflux) | 2-Methylbenzoic Acid | High | [4][5] |
| 2-(2-Methylphenyl)-2-oxazoline | 1. MeOTf 2. NaBH₄ 3. H₃O⁺ | 2-Methylbenzaldehyde | Good | [2] |
Table 2: Comparison of Cleavage Methods and Yields for Different DMGs. This table highlights the milder conditions required for the removal of O-carbamate and oxazoline groups compared to the N,N-diethylamide group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in the laboratory.
Protocol 1: Directed ortho-Metalation of N,N-Diethylbenzamide
Materials:
-
N,N-Diethylbenzamide (1.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
-
sec-Butyllithium (s-BuLi) (1.2 eq) in cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Methyl Iodide, 1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add N,N-diethylbenzamide and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-BuLi.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Cleavage of an Aryl O-Carbamate
Part A: Directed ortho-Metalation
Materials:
-
Phenyl N,N-diethylcarbamate (1.0 eq)
-
TMEDA (1.2 eq)
-
s-BuLi (1.2 eq) in cyclohexane
-
Anhydrous THF
-
Electrophile (e.g., Methyl Iodide, 1.5 eq)
Procedure:
-
Follow steps 1-7 of Protocol 1, substituting Phenyl N,N-diethylcarbamate for N,N-Diethylbenzamide.
-
Purify the resulting ortho-substituted O-carbamate by flash column chromatography.
Part B: Reductive Cleavage of the O-Carbamate Group
Materials:
-
ortho-Substituted Phenyl N,N-diethylcarbamate (1.0 eq)
-
Zirconocene chloride hydride (Cp₂ZrHCl, Schwartz's reagent) (2.5 eq)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under argon, dissolve the ortho-substituted O-carbamate in anhydrous THF.
-
Add Cp₂ZrHCl in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting phenol by flash column chromatography.[6][7]
Protocol 3: Directed ortho-Metalation and Hydrolysis of an Aryl Oxazoline
Part A: Directed ortho-Metalation
Materials:
-
2-Phenyl-2-oxazoline (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
Anhydrous THF
-
Electrophile (e.g., Benzaldehyde, 1.2 eq)
Procedure:
-
To a flame-dried flask under argon, dissolve 2-phenyl-2-oxazoline in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add the electrophile and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Part B: Hydrolysis of the Oxazoline Group
Materials:
-
ortho-Substituted 2-Aryl-2-oxazoline (1.0 eq)
-
3M Aqueous Sulfuric Acid (H₂SO₄)
-
Dioxane
Procedure:
-
Dissolve the oxazoline in a mixture of dioxane and 3M H₂SO₄.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Visualizing the Synthetic Strategy
The choice of a directing group is a critical decision in a synthetic plan. The following diagrams illustrate the general workflow of a DoM reaction and a logical decision-making process for selecting an appropriate DMG.
Caption: General experimental workflow for a Directed ortho-Metalation (DoM) reaction.
Caption: A decision-making guide for selecting a Directed Metalation Group (DMG).
Conclusion
While N,N-diethylamides are effective at directing ortho-metalation, their resistance to cleavage presents a significant synthetic hurdle. This guide has highlighted aryl O-carbamates and aryl oxazolines as superior alternatives when the directing group must be removed or transformed after its primary role is fulfilled. Aryl O-carbamates are exceptionally powerful directing groups that can be readily cleaved to valuable phenols under mild conditions. Aryl oxazolines also serve as excellent DMGs and provide a convenient route to ortho-substituted benzoic acids and benzaldehydes. The choice of DMG is a strategic one, and by considering the entire synthetic route, particularly the end-game, researchers can select a directing group that not only facilitates the key C-H functionalization but also enables an efficient completion of the synthesis.
References
- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Economic Analysis of N,N-Diethylpropionamide Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylpropionamide is a valuable amide intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and agrochemical industries. The economic viability of its production is critically dependent on the chosen synthetic route. This guide provides a comparative economic analysis of three primary methods for the synthesis of this compound: the reaction of propionyl chloride with diethylamine, the direct catalytic amidation of propionic acid with diethylamine, and the coupling of propionic acid and diethylamine using N,N'-dicyclohexylcarbodiimide (DCC).
Executive Summary
This analysis reveals that the direct catalytic amidation of propionic acid presents the most economically favorable route for the synthesis of this compound, primarily due to the lower cost of the starting material, propionic acid, and the potential for high atom economy. While the traditional method using propionyl chloride is straightforward, the higher cost and handling concerns associated with the acyl chloride make it less cost-effective. The DCC coupling method, although effective, is the most expensive due to the high cost of the coupling agent and is better suited for small-scale laboratory synthesis where cost is less of a concern than reaction conditions.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Propionyl Chloride | Method 2: Direct Catalytic Amidation | Method 3: DCC Coupling |
| Starting Materials | Propionyl Chloride, Diethylamine | Propionic Acid, Diethylamine | Propionic Acid, Diethylamine |
| Reagents/Catalysts | Base (e.g., Triethylamine) | Boric Acid (catalyst) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Typical Yield | High (assumed ~95%) | Good to Excellent (assumed ~90%) | Good to Excellent (70-90%)[1] |
| Reaction Conditions | Typically low temperature, inert atmosphere | Elevated temperature with water removal | Room temperature |
| Byproducts | Triethylamine hydrochloride | Water | Dicyclohexylurea (DCU) |
| Work-up/Purification | Filtration and extraction | Removal of catalyst and solvent | Filtration of DCU, extraction |
| Estimated Material Cost per Mole of Product | ~$25 - $35 | ~$10 - $15 | >$50 |
Note: The estimated material costs are based on publicly available price ranges for the necessary chemicals and assumed yields where specific data for this compound was not available. These costs do not include solvent, energy, labor, or waste disposal costs, which would further influence the overall economic picture.
Detailed Experimental Protocols
Method 1: Synthesis from Propionyl Chloride and Diethylamine
This is a classic and widely used method for amide bond formation.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.
Method 2: Direct Catalytic Amidation using Boric Acid
This method represents a greener and more atom-economical approach to amide synthesis.[2][3]
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propionic acid (1.0 equivalent), diethylamine (1.1 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene.
-
Heat the reaction mixture to reflux. Water will be removed from the reaction as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards amide formation.
-
Monitor the reaction by observing the amount of water collected and by TLC. The reaction time can vary from several hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any unreacted propionic acid and the boric acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Method 3: DCC Coupling of Propionic Acid and Diethylamine
This method is a reliable way to form amide bonds under mild conditions but generates a stoichiometric amount of dicyclohexylurea (DCU) byproduct.[4][5]
Experimental Protocol:
-
In a round-bottom flask, dissolve propionic acid (1.0 equivalent) and diethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the same solvent.
-
Slowly add the DCC solution to the stirred mixture of the acid and amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with dilute aqueous acid (e.g., 1 M HCl) and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.
Economic Analysis
The economic viability of each synthesis method is heavily influenced by the cost of the starting materials and reagents.
Cost of Starting Materials and Reagents:
| Chemical | Price Range (per kg) |
| Propionyl Chloride | ~$7.50 - $15.00 |
| Propionic Acid | $1.17 - $2.73[6] |
| Diethylamine | ~$1.50 - $8.00 |
| Boric Acid | ~$1.00 - $5.00 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ~$135 - $221[4] |
Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Analysis:
-
Method 1 (Propionyl Chloride): The primary cost driver for this method is propionyl chloride, which is significantly more expensive than propionic acid. The process is generally high-yielding, which partially offsets the higher starting material cost. However, the formation of a salt byproduct requires disposal, adding to the overall cost.
-
Method 2 (Direct Catalytic Amidation): This method utilizes the much cheaper propionic acid as a starting material. The catalyst, boric acid, is also inexpensive and used in small quantities. The only byproduct is water, making this a highly atom-economical and environmentally friendly process. Even with potentially slightly lower yields than the propionyl chloride method, the significantly lower raw material costs make this the most economical option for large-scale production.
-
Method 3 (DCC Coupling): The high cost of the DCC coupling agent makes this method prohibitively expensive for industrial-scale synthesis of a relatively simple amide like this compound. The generation of a stoichiometric amount of DCU waste also adds to the cost and complexity of the process. This method is therefore best suited for laboratory-scale synthesis where mild reaction conditions and convenience are prioritized over cost.
Signaling Pathways and Workflows
To visualize the chemical transformations and the general workflow, the following diagrams are provided.
Diagram 1: Synthesis Pathways for this compound
Caption: Chemical transformations for the three main synthesis routes of this compound.
Diagram 2: General Experimental Workflow Comparison
Caption: A simplified comparison of the key steps in the experimental workflows for each synthesis method.
Conclusion
For the industrial production of this compound, direct catalytic amidation of propionic acid with diethylamine emerges as the most economically advantageous method. Its reliance on cheaper starting materials and its environmentally friendly nature (producing only water as a byproduct) make it a superior choice over the traditional propionyl chloride method and the expensive DCC coupling route. While the initial investment in optimizing the catalytic process may be required, the long-term cost savings in raw materials and waste management are substantial. For laboratory-scale synthesis, the choice of method may depend on the specific requirements of the researcher, with the DCC coupling method offering mild conditions and the propionyl chloride route providing a rapid and often high-yielding alternative.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Boric acid-catalyzed amidation - GalChimia [galchimia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Global Propionic acid Price | Tridge [dir.tridge.com]
A Comparative Guide to the Applications of N,N-Dialkylamides with a Focus on N,N-Diethylpropionamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the applications of short-chain N,N-dialkylamides, with a particular focus on compounds structurally related to N,N-Diethylpropionamide. Due to a lack of extensive peer-reviewed studies directly investigating this compound in various applications, this document leverages data from analogous amides to present a comparative analysis of their performance as corrosion inhibitors and their role in the synthesis of analgesic compounds.
Application in Corrosion Inhibition
N,N-dialkylamides and other nitrogen-containing organic compounds are recognized for their potential as corrosion inhibitors for metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom, as well as the oxygen atom in the carbonyl group, can coordinate with vacant d-orbitals of metal atoms, forming a protective film on the metal surface.
Comparison of Corrosion Inhibition Efficiency
The following table summarizes the inhibition efficiency of various amide and nitrogen-containing organic compounds on mild steel in acidic media, providing a benchmark for the potential performance of this compound.
| Inhibitor | Concentration (M) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference Methodologies |
| N,N'-bis(2-hydroxybenzaldehyde)-1,3-propandiimine | 2x10⁻³ | 1 M HCl | 298 | >90 | Potentiodynamic Polarization, EIS |
| N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) | 3x10⁻³ | 0.5 M H₂SO₄ | 303 | 86 | Potentiodynamic Polarization, EIS |
| Perylene bis-imide derivatives | 0.5% PVC | NaCl mist | Ambient | >92 | Cyclic Corrosion Tests |
| Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine | 5x10⁻⁴ | 5.0 M HCl | Ambient | 90 | Potentiodynamic Polarization, EIS |
Experimental Protocols for Corrosion Inhibition Studies
1. Potentiodynamic Polarization:
-
Objective: To determine the corrosion current density (i_corr) and inhibition efficiency.
-
Methodology: Mild steel electrodes are immersed in the acidic solution with and without the inhibitor. A potentiostat is used to scan the potential from a cathodic to an anodic direction relative to the open circuit potential. The resulting Tafel plots are extrapolated to determine the corrosion current density. The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr - i'_corr) / i_corr] x 100 where i_corr and i'_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the mechanism of corrosion inhibition by analyzing the electrical properties of the metal-solution interface.
-
Methodology: A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot upon addition of the inhibitor indicates an increase in the charge transfer resistance and the formation of a protective layer on the metal surface.
Logical Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
Role in the Synthesis of Analgesics
Amide functionalities are present in many analgesic drugs. The synthesis of these compounds often involves the formation of an amide bond. While this compound can be a building block for such molecules, it can also be compared to other amide solvents used in the synthesis of analgesics.
Comparative Performance of Solvents in Amide Bond Formation
The choice of solvent can significantly influence the yield and purity of the product in amide coupling reactions. The following table compares the performance of common amide solvents in a representative Suzuki-Miyaura coupling reaction, a common method for C-C bond formation in drug synthesis.
| Solvent | Aryl Halide | Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| DMF | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | Pd NPs-OAc (0.04 mol%) | 120 | 2 | 98 |
| DMAc | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 100 | 0.5 | 95 |
| NMP | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf) | 100 | 12 | 92 |
Data is illustrative of typical performance in palladium-catalyzed cross-coupling reactions and not a direct comparison for an identical reaction.
Experimental Protocols for Analgesic Synthesis (Amide Formation)
General Procedure for Amide Coupling:
-
Objective: To synthesize an amide derivative of a non-steroidal anti-inflammatory drug (NSAID) to potentially enhance its analgesic properties and reduce side effects.
-
Methodology:
-
An NSAID containing a carboxylic acid group (e.g., ibuprofen) is dissolved in a suitable aprotic solvent (such as Dichloromethane or an amide solvent like DMF).
-
A coupling agent, for instance, dicyclohexylcarbodiimide (DCC), is added to the solution and stirred.
-
The desired amine is then added dropwise to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 0°C to room temperature) for a specified duration.
-
The product is then isolated and purified, typically by filtration and column chromatography.
-
Signaling Pathway of NSAID Action
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation.
Caption: Simplified pathway of NSAID action on prostaglandin synthesis.
Disclaimer: The data presented in this guide for compounds other than this compound is intended to provide a comparative context for the potential applications and performance of N,N-dialkylamides. The experimental protocols are generalized and may require optimization for specific applications. Researchers should consult detailed peer-reviewed literature for specific experimental conditions.
Safety Operating Guide
Proper Disposal of N,N-Diethylpropionamide: A Step-by-Step Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of N,N-Diethylpropionamide, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This typically involves controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Labeling:
-
Clearly label a dedicated, leak-proof container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Ensure the container is compatible with the chemical and is in good condition with a secure, tight-fitting lid.
-
-
Segregation and Storage:
-
Store the this compound waste separately from incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities.
-
Keep the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with accurate information about the chemical and its quantity.
-
Follow all instructions provided by the EHS office or the disposal contractor regarding packaging and documentation.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container may be disposed of according to institutional and local regulations, which may allow for recycling or disposal as non-hazardous waste.
-
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 1114-51-8 | PubChem |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [1] |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [2][3] |
| Container Labeling | "Hazardous Waste", "this compound" | General Lab Safety |
| Regulatory Compliance | Local, Regional, and National Regulations |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's policies, and adhere to all applicable local, regional, and national regulations for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling N,N-Diethylpropionamide
Essential guidance for the safe handling, use, and disposal of N,N-Diethylpropionamide in a laboratory setting. This document provides critical safety and logistical information to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing exposure risks and ensuring a safe research environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause irritation to the eyes, skin, and respiratory system.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict operational procedures are mandatory.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Gloves: Wear compatible chemical-resistant gloves.[4] While specific breakthrough time data for this compound is not readily available, selecting gloves made of materials with broad resistance to organic compounds is a prudent measure. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contamination. For more prolonged contact, consider more robust options and consult glove manufacturer data. |
| Eye and Face Protection | Safety Goggles/Glasses: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat is standard, and for procedures with a higher risk of splashes, a chemical-resistant apron should be worn. |
| Respiratory Protection | Respirator: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is recommended.[3] If engineering controls are insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety and compliance.
1. Preparation and Handling:
-
Ensure adequate ventilation in the work area.[3] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.
-
Before handling, wash hands thoroughly.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
2. In Case of a Spill:
-
Evacuate the area and remove all sources of ignition.[3]
-
Ventilate the area of the spill or leak.
-
Use a spark-proof tool for cleanup.[3]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Place the absorbed material into a suitable, labeled container for disposal.[3]
-
Avoid allowing the runoff to enter storm sewers and ditches.[3]
3. First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[3]
-
Ingestion: If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
4. Storage:
-
Store away from sources of ignition and incompatible substances.[3]
5. Disposal:
-
Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal.[5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for safely handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound(1114-51-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
